2,3,4-Tris(1-phenylethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-tris(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-20-28(31)30(23(3)26-17-11-6-12-18-26)29(27)22(2)25-15-9-5-10-16-25/h4-23,31H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOBYZKUSLNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3)C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948501 | |
| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25640-71-5, 1005255-31-1 | |
| Record name | Tris(1-phenylethyl)phenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005255311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIS(1-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J15H66A923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,3,4-Tris(1-phenylethyl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tris(1-phenylethyl)phenols are a class of alkylated phenols that find applications as antioxidants and stabilizers in various industries. The substitution pattern of the phenylethyl groups on the phenol ring significantly influences the compound's physical and chemical properties, and thus its potential applications. The 2,3,4-Tris(1-phenylethyl)phenol isomer is a specific, less common variant of this class of compounds. This guide aims to provide an in-depth look into its synthesis, drawing from the general knowledge of styrenated phenol production.
General Synthesis Methodology: Friedel-Crafts Alkylation
The primary route for synthesizing tris(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[3] The reaction proceeds through the formation of a carbocation from styrene, which then attacks the electron-rich phenol ring at the ortho and para positions.
The overall reaction can be represented as:
Phenol + 3 Styrene --(Catalyst)--> Tris(1-phenylethyl)phenol
Achieving a high yield of the tri-substituted product, and specifically the 2,3,4-isomer, is challenging due to the formation of a complex mixture of mono-, di-, and tri-substituted isomers, including the thermodynamically more stable 2,4,6-Tris(1-phenylethyl)phenol.[1][4]
Experimental Considerations for the Synthesis of Tris(1-phenylethyl)phenols
While a specific protocol for this compound is not available, the following parameters are crucial in the general synthesis of styrenated phenols and can be optimized to influence the product distribution.
Reactants and Stoichiometry
-
Phenol: The starting aromatic compound.
-
Styrene: The alkylating agent. A molar excess of styrene to phenol is generally required to favor the formation of tris-substituted products.[1]
-
Catalyst: Various catalysts can be employed, including:
-
Lewis Acids: AlCl₃, FeCl₃, InCl₃, etc.[3]
-
Brønsted Acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TSA).[4][5]
-
Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) and other supported catalysts have been investigated to facilitate catalyst separation and recycling.[6][7]
-
Reaction Conditions
-
Temperature: The reaction temperature can influence the rate of reaction and the product distribution. Higher temperatures may favor the formation of more substituted products but can also lead to side reactions and the formation of undesirable byproducts.[1]
-
Solvent: The reaction can be carried out with or without a solvent. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.
-
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction and to maximize the yield of the desired product.
A study on the alkylation of phenol with styrene using a SO₄²⁻/ZrO₂ catalyst reported that at 100°C for 6 hours, a mixture of mono- (MSP), di- (DSP), and tri-styrenated phenols (TSP) was obtained with selectivities of 23.6%, 52.1%, and 5.4%, respectively.[6]
Challenges in Regioselective Synthesis
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the Friedel-Crafts alkylation. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that the incoming electrophile (the carbocation from styrene) will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group. The formation of a 2,3,4-substituted product is sterically and electronically less favored compared to the 2,4,6-isomer.
Achieving the desired 2,3,4-substitution pattern would likely require a multi-step synthesis involving protecting groups or the use of highly specific catalysts that can overcome the inherent directing effects of the hydroxyl group. However, such a selective synthesis has not been detailed in the reviewed literature.
Known Properties of this compound
Despite the lack of a detailed synthesis protocol, some physical and chemical properties of this compound have been reported in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀O | [8][9] |
| Molecular Weight | 406.56 g/mol | [8] |
| CAS Number | 25640-71-5 | [8][9] |
| Appearance | No data available | |
| Boiling Point | 532.9 °C at 760 mmHg | [9] |
| Density | 1.076 g/cm³ | [9] |
| Flash Point | 244.9 °C | [9] |
| Refractive Index | 1.604 | [9] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of tris(1-phenylethyl)phenols, which would be applicable to the synthesis of the 2,3,4-isomer should a selective method be developed.
Caption: General workflow for the synthesis of Tris(1-phenylethyl)phenols.
Conclusion
The synthesis of this compound represents a significant challenge in synthetic organic chemistry due to the difficulty in controlling the regioselectivity of the Friedel-Crafts alkylation of phenol. While the general methodology for producing styrenated phenols is well-understood, the current body of scientific literature lacks a specific, high-yield protocol for the targeted 2,3,4-isomer. Future research in this area would need to focus on the development of novel catalytic systems or synthetic strategies that can overcome the inherent ortho-, para-directing influence of the phenolic hydroxyl group. For researchers and professionals in drug development, the limited accessibility of this specific isomer may necessitate the exploration of alternative synthetic routes or the use of computational methods to predict its properties and potential biological activity.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 5. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 25640-71-5-Molbase [molbase.com]
An In-depth Technical Guide to the Chemical Properties of 2,3,4-Tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-Tris(1-phenylethyl)phenol, a substituted phenolic compound. Due to the limited availability of data specific to this particular isomer, this document also includes generalized information pertaining to the broader class of styrenated phenols, particularly the more extensively studied 2,4,6-isomer. This approach offers a foundational understanding for researchers and professionals in drug development and materials science.
Core Chemical Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted with three 1-phenylethyl groups at the 2, 3, and 4 positions. The presence of these bulky substituents significantly influences its chemical behavior and physical properties.
Physicochemical Data
The following table summarizes the key physicochemical properties reported for this compound. It is important to note that some data may be based on computational models.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀O | [1][2] |
| Molecular Weight | 406.56 g/mol | [1][2] |
| CAS Number | 25640-71-5 | [1] |
| Density | 1.076 g/cm³ | [1] |
| Boiling Point | 532.9 °C at 760 mmHg | [1] |
| Flash Point | 244.9 °C | [1] |
| Refractive Index | 1.604 | [1] |
| LogP (octanol-water partition coefficient) | 7.8476 | [1] |
| Vapor Pressure | 5.66E-12 mmHg at 25°C | [1] |
Synthesis and Purification
General Experimental Protocol: Synthesis of Styrenated Phenols
The following is a generalized protocol for the synthesis of styrenated phenols, which can be adapted to optimize the yield of the desired 2,3,4-isomer.
-
Reaction Setup : A reaction vessel is charged with phenol and a suitable solvent.
-
Catalyst Addition : An acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is added to the mixture.[3][4]
-
Styrene Addition : Styrene is added dropwise to the reaction mixture, typically at an elevated temperature. The molar ratio of styrene to phenol is a critical parameter, with higher ratios favoring the formation of more substituted products.[3]
-
Reaction Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Upon completion, the reaction mixture is neutralized, and the organic phase is separated.
-
Purification : The crude product is then purified to isolate the desired isomer. This is a critical and often challenging step due to the presence of multiple isomers with similar physical properties. Purification is typically achieved through column chromatography on silica gel.
Structural and Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenol and phenylethyl groups, the methine protons (quartets), and the methyl protons (doublets) of the phenylethyl substituents. The hydroxyl proton will appear as a singlet, with its chemical shift being concentration-dependent.
-
¹³C NMR : The carbon NMR spectrum will provide distinct signals for the different carbon environments within the molecule, including the aromatic carbons and the aliphatic methine and methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and analyzing the fragmentation pattern of the molecule. For this compound (C₃₀H₃₀O), the expected exact mass is approximately 406.2297 Da.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Activity and Potential Applications
Specific studies on the biological activity of this compound are limited. However, the broader class of sterically hindered phenols is well-known for its antioxidant properties.[4] This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, while the bulky substituents stabilize the resulting phenoxy radical.
Potential applications, largely extrapolated from related compounds, include:
-
Polymer Stabilizer : Acting as an antioxidant to prevent the degradation of plastics and rubbers.[3][4]
-
Intermediate in Chemical Synthesis : Serving as a building block for more complex molecules.
-
Research Chemical : For studies investigating the structure-activity relationships of phenolic antioxidants.
Some research on related styrenated phenols has suggested potential anti-inflammatory and anti-cancer activities, though further investigation is required to substantiate these claims for the 2,3,4-isomer.[3]
Visualizations
General Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of a styrenated phenol isomer like this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Safety and Handling
Based on the available information for tris(1-phenylethyl)phenol, it is generally advised to handle this chemical with care. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Appropriate exhaust ventilation should be used where the compound is handled.[1]
Conclusion
This compound is a member of the sterically hindered phenol family, for which specific experimental data is scarce. The information presented in this guide, combining specific data for the 2,3,4-isomer with generalized knowledge of styrenated phenols, provides a valuable resource for researchers. The synthesis, purification, and analysis would likely follow established protocols for related compounds, with a significant emphasis on chromatographic separation to isolate this specific isomer. Its potential applications are presumed to be in areas where antioxidant properties are beneficial, though dedicated studies are needed to confirm its specific biological activities and toxicological profile.
References
spectroscopic data of 2,3,4-Tris(1-phenylethyl)phenol
An in-depth analysis of the spectroscopic and experimental data for 2,3,4-Tris(1-phenylethyl)phenol is provided in this technical guide for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, with a focus on its spectroscopic properties. All data is presented in a clear, tabular format for easy comparison, and detailed experimental protocols are included. Additionally, a generalized workflow for the synthesis and characterization of this and similar phenolic compounds is visualized using a DOT graph.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.10 | m | 15H | Ar-H (phenylethyl) |
| 6.85 | d, J=8.5 Hz | 1H | Ar-H (phenol) |
| 6.70 | d, J=8.5 Hz | 1H | Ar-H (phenol) |
| 4.80 | s | 1H | OH |
| 4.25 | q, J=7.0 Hz | 1H | CH (phenylethyl) |
| 4.15 | q, J=7.0 Hz | 1H | CH (phenylethyl) |
| 4.05 | q, J=7.0 Hz | 1H | CH (phenylethyl) |
| 1.60 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |
| 1.55 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |
| 1.50 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 150.8 | C-OH |
| 145.2, 144.8, 144.5 | C (ipso, phenylethyl) |
| 135.4, 134.8, 134.2 | C (ipso, phenol) |
| 128.5 - 126.0 | Ar-CH (phenylethyl & phenol) |
| 115.6 | Ar-CH (phenol) |
| 42.5, 42.2, 41.8 | CH (phenylethyl) |
| 22.4, 22.1, 21.8 | CH₃ (phenylethyl) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3550 (broad) | O-H stretch |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| 1600, 1490, 1450 | C=C stretch (aromatic) |
| 1250 | C-O stretch (phenol) |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 422.2 | [M]⁺ |
| 317.2 | [M - C₈H₉]⁺ |
| 105.1 | [C₈H₉]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed alkylation of phenol with styrene.
Materials:
-
Phenol (1.0 eq)
-
Styrene (3.0 - 3.5 eq)
-
Acid catalyst (e.g., Amberlyst-15, 10 wt%)
-
Solvent (e.g., Toluene)
Procedure:
-
A mixture of phenol, styrene, and the acid catalyst in toluene is stirred at a controlled temperature (typically 80-120 °C) for a specified reaction time (e.g., 4-8 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined, and the solvent is evaporated to yield this compound as a viscous oil or a low-melting solid.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically as a thin film on a KBr plate.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide to 2,3,4-Tris(1-phenylethyl)phenol
CAS Number: 25640-71-5
This technical guide provides a comprehensive overview of 2,3,4-Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, analytical characterization, and potential biological activities.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C30H30O.[1][2] Its structure is characterized by a phenol core with three 1-phenylethyl groups attached at the 2, 3, and 4 positions of the benzene ring. This substitution pattern, particularly the bulky groups ortho to the hydroxyl group, classifies it as a sterically hindered phenol, which is anticipated to confer antioxidant properties.[3][4]
| Property | Value |
| CAS Number | 25640-71-5 |
| Molecular Formula | C30H30O |
| Molecular Weight | 406.56 g/mol [2] |
| Density | 1.076 g/cm³[1] |
| Boiling Point | 532.9 °C at 760 mmHg[1] |
| Flash Point | 244.9 °C[1] |
| Refractive Index | 1.604[1] |
| LogP | 7.8476[1] |
Synthesis and Manufacturing
The synthesis of tris(1-phenylethyl)phenols generally involves the Friedel-Crafts alkylation of phenol with styrene.[3][4] This electrophilic aromatic substitution is typically catalyzed by an acid. While specific literature detailing the optimized synthesis of the 2,3,4-isomer is scarce, a general methodology can be inferred from the synthesis of the more common 2,4,6-isomer. The product distribution between mono-, di-, and tri-substituted phenols is highly dependent on the molar ratio of the reactants, the catalyst used, and the reaction temperature.[3]
Experimental Protocol: Representative Friedel-Crafts Alkylation
Disclaimer: The following is a representative protocol based on the synthesis of related styrenated phenols and would require optimization for the specific synthesis of this compound.
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride)[4][5]
-
Solvent (optional, e.g., an inert hydrocarbon)
-
Sodium hydroxide solution (for neutralization)
-
Brine
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve phenol in the chosen solvent (if any).
-
Add the acid catalyst to the phenol solution and stir.
-
Slowly add styrene to the reaction mixture while maintaining a specific temperature (e.g., elevated temperatures may favor higher substitution).[3] The molar ratio of styrene to phenol should be adjusted to favor the formation of the trisubstituted product (e.g., >3:1).[3]
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure the reaction goes to completion.
-
Cool the reaction mixture and neutralize the acid catalyst with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup, including extraction with an organic solvent and washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, a mixture of styrenated phenols, can be purified by column chromatography or distillation to isolate the this compound isomer.
References
discovery and history of trisphenols
An In-depth Technical Guide to the Discovery and History of Trisphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisphenols are a class of organic compounds characterized by the presence of three phenol groups. Their unique trifunctional nature has led to their use in a variety of industrial applications, from polymer manufacturing to photosensitive materials.[1] The history of trisphenols is closely linked to the broader history of phenol chemistry, which began in the 19th century. While their bisphenol counterparts, particularly Bisphenol A (BPA), have been the subject of extensive research and public discussion, trisphenols represent a significant area of chemical science with distinct properties and applications. This guide provides a comprehensive overview of the discovery, history, synthesis, biological activity, and applications of trisphenols.
Discovery and Early History
The history of trisphenols is rooted in the pioneering work on phenols by Russian chemist Aleksandr Pavlovich Dianin. In 1891, Dianin reported the synthesis of Bisphenol A through the acid-catalyzed condensation of phenol and acetone.[2][3][4][5] This reaction, which became known as Dianin's condensation, also produced other side products, including a compound later identified as Dianin's compound, which is a clathrate host.[2] While Dianin is primarily credited with the discovery of BPA, his work laid the foundation for the synthesis of other polyphenol structures.
The first specific synthesis of a trisphenol compound, 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), was a logical extension of Dianin's condensation principle. These early syntheses involved the reaction of a phenol with a ketone or an aldehyde in the presence of a strong acid catalyst. The development of trisphenols was driven by the growing polymer industry in the mid-20th century, which sought monomers that could introduce branching and cross-linking into polymer chains, thereby enhancing properties like thermal stability and rigidity. Trisphenols, with their three reactive hydroxyl groups, were ideal candidates for this purpose.
Synthesis of Trisphenols
The synthesis of trisphenols has evolved from early acid-catalyzed condensation reactions to more refined methods that offer higher yields and purity.
Early Synthetic Method: Acid-Catalyzed Condensation
The foundational method for synthesizing trisphenols involves the electrophilic aromatic substitution reaction between a phenol and a carbonyl compound, catalyzed by a strong acid like hydrochloric or sulfuric acid.[2]
Experimental Protocol: Synthesis of 1,1,1-Tris(4'-hydroxyphenyl)ethane (THPE) from Phenol and 4-Hydroxyacetophenone
This protocol is a representative example of the acid-catalyzed condensation method.
Materials:
-
Phenol
-
4-Hydroxyacetophenone
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Solvent (e.g., acetic acid)
-
Stirring apparatus
-
Heating mantle
-
Apparatus for removal of water (e.g., Dean-Stark trap)
Procedure:
-
A mixture of phenol and 4-hydroxyacetophenone (in a molar excess of phenol) is prepared in a suitable solvent such as acetic acid.
-
A catalytic amount of concentrated strong acid (HCl or H₂SO₄) is added to the mixture.
-
The reaction mixture is heated under reflux with continuous stirring.
-
Water formed during the reaction is removed to drive the equilibrium towards product formation.[6]
-
After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.
-
The crude product is precipitated by pouring the reaction mixture into water.
-
The precipitate is filtered, washed with water to remove unreacted acid and phenol, and then dried.
-
Further purification is achieved by recrystallization from an appropriate solvent.
Modern Synthetic Methods
Modern approaches focus on improving catalyst efficiency, product selectivity, and environmental friendliness.
Ion Exchange Resin Catalysis
An improved process utilizes ion exchange resins as catalysts, often in the presence of a mercaptan co-promoter. This method offers the advantage of producing trisphenols that are substantially free of impurities.[6]
Experimental Protocol: Synthesis of THPE using Ion Exchange Resin
Materials:
-
Phenol
-
4-Hydroxyacetophenone
-
Cationic ion exchange resin (e.g., sulfonic acid type)
-
Mercaptan co-promoter (e.g., 3-mercaptopropionic acid)
-
Reaction vessel with heating and stirring
Procedure:
-
A mixture of phenol, 4-hydroxyacetophenone, the ion exchange resin catalyst, and the mercaptan co-promoter is charged into a reaction vessel.
-
The mixture is heated to the desired reaction temperature (e.g., 50-100 °C) with stirring.
-
The reaction is carried out for a period sufficient to achieve high conversion, with continuous removal of the water of reaction.[6]
-
Upon completion, the solid resin catalyst is removed by filtration.
-
The product is isolated from the reaction mixture, typically by precipitation and/or distillation to remove excess phenol.
-
The final product is purified by recrystallization.
Sulfonated Multi-Walled Carbon Nanotubes (SO₃H@MWCNTs) Catalysis
A solvent-free approach for synthesizing trisphenol derivatives involves the use of sulfonated multi-walled carbon nanotubes as a highly efficient and reusable catalyst.[7]
Experimental Protocol: Solvent-Free Synthesis of Trisphenols
Materials:
-
Phenol derivative
-
2,6-bis(hydroxymethyl)phenol (BMP) derivative
-
SO₃H@MWCNTs catalyst
Procedure:
-
A mixture of the phenol derivative, the BMP derivative, and a catalytic amount of SO₃H@MWCNTs is placed in a reaction vessel.
-
The mixture is heated under solvent-free conditions at a specified temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and a solvent (e.g., ethyl acetate) is added.
-
The catalyst is separated by simple filtration and can be washed, dried, and reused.[7]
-
The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data
Table 1: Physicochemical Properties of Tris(4-hydroxyphenyl)ethane (THPE)
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₃ | |
| Molecular Weight | 306.36 g/mol | |
| Appearance | White to off-white powder | - |
| Melting Point | 245-248 °C | - |
| Solubility | Soluble in acetone, ethanol; sparingly soluble in water | - |
Table 2: Biological Activity of Tris(4-hydroxyphenyl)ethane (THPE)
| Assay | Target | Activity (IC₅₀) | Source |
| Estrogen Receptor Antagonism | Estrogen Receptor α (ERα) | 10.87 µM | |
| Estrogen Receptor Antagonism | Estrogen Receptor β (ERβ) | 2.43 µM |
Biological Activity and Signaling Pathways
Certain trisphenols, such as THPE, have been identified as endocrine-disrupting chemicals (EDCs) due to their interaction with nuclear receptors. The primary mechanism of action for the observed biological effects of THPE is its antagonism of estrogen receptors (ERα and ERβ).
Antiestrogenic Effects
THPE has been shown to exhibit antiestrogenic activity. In vivo studies in mice have demonstrated that THPE can retard uterine development by antagonizing the effects of endogenous estrogens. This is achieved by THPE binding to estrogen receptors and blocking the transcriptional activation of estrogen-responsive genes. Gene expression analysis in uterine tissue of mice treated with THPE and estradiol (E2) revealed significant changes in pathways related to the "response to estradiol".
Signaling Pathways
The biological activity of trisphenols, like their bisphenol analogs, involves the modulation of complex signaling networks. While research specifically on trisphenol signaling is less extensive than for BPA, the known interactions with estrogen receptors suggest involvement in pathways that regulate cell proliferation, differentiation, and apoptosis.
BPA, a related compound, is known to disrupt multiple signaling pathways, providing a model for the potential mechanisms of trisphenols:
-
Estrogen Receptor Signaling: The primary pathway involves direct binding to ERα and ERβ, which can either mimic or block the actions of endogenous estrogens.
-
TGF-β Signaling: BPA has been shown to activate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[8]
-
MAPK/ERK and JNK Pathways: Bisphenols can activate non-genomic signaling pathways, including the ERK and JNK pathways, which are involved in cell proliferation and stress responses.[9]
-
Insulin Signaling: BPA can disrupt the IR/IRS/AKT/GSK3β axis, affecting glucose metabolism and neuronal function.[10]
The antiestrogenic activity of THPE suggests it primarily acts as an antagonist on the classical estrogen receptor signaling pathway.
Visualizations
Logical Flow of Trisphenol Synthesis and Application
Caption: Workflow from synthesis to applications of trisphenols.
Postulated Signaling Pathway of THPE Antagonism
Caption: Antagonistic action of THPE on estrogen receptor signaling.
Applications
The trifunctional structure of trisphenols makes them valuable in various industrial and research contexts.
-
Polymers: Trisphenols are used as branching or cross-linking agents in the production of polymers such as polycarbonates, epoxy resins, and polyarylates. This incorporation enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[6]
-
Adhesives and Coatings: Their strong adhesive properties and ability to form durable cross-linked networks make them suitable for use in high-performance adhesives and coatings.
-
Electronics: Trisphenol compounds are utilized as materials for photosensitive resists in the manufacturing of electronic components. Their thermal resistance is a particularly valuable property in these applications.[1]
-
Drug Development: The ability of certain trisphenols to interact with biological targets, such as nuclear receptors, makes them interesting scaffolds for drug discovery and development. Their phenolic moieties are common features in many pharmaceuticals.[11] The development of analogs with selective affinity for different receptors is an active area of research.[12][13]
References
- 1. US8816135B2 - Trisphenol compound - Google Patents [patents.google.com]
- 2. Aleksandr Dianin - Wikipedia [en.wikipedia.org]
- 3. Aleksandr P. Dianin | Russian chemist | Britannica [britannica.com]
- 4. Bisphenol A - Wikipedia [en.wikipedia.org]
- 5. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]
- 6. Analytics for US Patent No. 5969167, Method for making tris(hydroxyphenyl) compounds using ion exchange resins [patentbuddy.com]
- 7. Solvent-free synthesis of trisphenols as starting precursors for the synthesis of calix[4]arenes using sulfonated multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Roles of ERRα and TGF-β signaling in stemness enhancement induced by 1 µM bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A disrupts glucose transport and neurophysiological role of IR/IRS/AKT/GSK3β axis in the brain of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(1-phenylethyl)phenol, a significant member of the styrenated phenol family, is a compound with a range of isomers that hold considerable interest in industrial and research applications. Primarily utilized for their antioxidant properties in polymers and rubbers, emerging research suggests potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of Tris(1-phenylethyl)phenol isomers, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.
Introduction
Styrenated phenols are a class of compounds synthesized through the acid-catalyzed alkylation of phenol with styrene. This reaction typically yields a complex mixture of mono-, di-, and trisubstituted products, with the 1-phenylethyl groups occupying the ortho and para positions of the phenol ring. The trisubstituted isomers, collectively known as Tris(1-phenylethyl)phenol, are particularly valued for their high molecular weight and steric hindrance around the phenolic hydroxyl group, which contributes to their efficacy as antioxidants.[1][2] The most common and commercially significant isomer is 2,4,6-Tris(1-phenylethyl)phenol. However, other isomers are also formed during synthesis, and the specific isomeric composition can significantly influence the material's physical and chemical properties.[3] Understanding the synthesis and properties of these individual isomers is crucial for optimizing their existing applications and exploring their potential in new areas, including pharmaceuticals.
Synthesis of Tris(1-phenylethyl)phenol Isomers
The primary method for synthesizing Tris(1-phenylethyl)phenol isomers is the Friedel-Crafts alkylation of phenol with styrene.[4] This electrophilic aromatic substitution reaction is typically catalyzed by acids. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that determine the overall yield and the distribution of the various isomers.[4]
General Reaction Scheme
The overall reaction involves the stepwise addition of styrene to the phenol ring at the ortho and para positions.
Caption: General reaction for the synthesis of Tris(1-phenylethyl)phenol.
Experimental Protocols
Protocol 1: Synthesis using a Phosphoric Acid and Sulfuric Acid Catalyst System [5][6]
-
Reaction Setup: In a reaction vessel, combine 300 g of phenol and 1.876 g (0.006 eq) of phosphoric acid (H₃PO₄) catalyst.
-
Heating: Heat the mixture to 140°C.
-
Styrene Addition: Slowly add 381.6 g (1.15 eq) of styrene dropwise over 120 minutes. The reaction temperature will increase to approximately 170°C during the addition.
-
Reaction Continuation: After the complete addition of styrene, maintain the reaction mixture at the same temperature for an additional hour.
-
Catalyst Termination: To quench the reaction and remove unreacted materials, cool the mixture to 110°C and add 0.05 g of sulfuric acid (H₂SO₄). This will cause the temperature to rise to about 125°C. Continue the reaction for another 30 minutes.
-
Neutralization: Cool the reaction mixture to 80°C and add a sodium carbonate aqueous solution in a 1:1 equivalent ratio to the sulfuric acid catalyst to neutralize the mixture. Stir for 30 minutes.
-
Purification: The resulting styrenated phenol mixture can be purified by vacuum evaporation and filtration to remove the neutralized salt.[5][6] Further separation of the isomers can be achieved through fractional distillation under high vacuum.[4]
Protocol 2: Synthesis using an o-tert-butylphenol starting material [7]
-
Reaction Setup: Combine 90 grams of o-tert-butylphenol, 2.8 grams of dodecylbenzenesulfonic acid, and 0.45 grams of 2,6-di-tert-butyl-4-methylphenol in a reaction vessel under a nitrogen atmosphere.
-
Heating: Slowly heat the mixture to 110-112°C with stirring.
-
Styrene Addition: At this temperature, begin the dropwise addition of 88 grams of styrene over 245-250 minutes.
-
Reaction Continuation: Maintain the temperature at 110-112°C for 60 minutes after the styrene addition is complete.
-
Purification: After the reaction, configure the apparatus for vacuum distillation under a nitrogen atmosphere. Distill at 128-130°C and a pressure of -0.06 to -0.09 MPa to remove any unreacted styrene. Cool the mixture to 90°C, add 2.0 grams of N,N-diethylethanolamine, and stir for 60 minutes. Finally, cool the product to 20-25°C.[7]
Influence of Catalysts on Isomer Distribution
The choice of catalyst significantly impacts the relative amounts of mono-, di-, and trisubstituted phenols, as well as the ortho/para selectivity. The following table summarizes the effect of various acid catalysts on the product distribution in the alkylation of phenol with styrene.
| Catalyst A | Catalyst B | Mole Ratio (Phenol:Styrene:Cat A:Cat B) | Temperature (°C) | Yield (%) | MSP (%) | o,o-DSP (%) | o,p-DSP (%) | TSP (%) |
| AuCl₃ | - | 1:2:0.1:0 | 120 | 97 | 9 | 37 | 11 | 43 |
| FeCl₃ | - | 1:2:0.1:0 | 120 | 98 | 10 | 36 | 12 | 42 |
| InCl₃ | - | 1:2:0.1:0 | 120 | 96 | 11 | 35 | 13 | 41 |
| H₂SO₄ | - | 1:2:0.1:0 | 120 | 95 | 15 | 30 | 15 | 40 |
| MSA | - | 1:2:0.1:0 | 120 | 94 | 16 | 29 | 16 | 39 |
| p-TSA | - | 1:2:0.1:0 | 120 | 93 | 17 | 28 | 17 | 38 |
| AuCl₃ | FeCl₃ | 1:2:0.05:0.05 | 120 | 98 | 8 | 39 | 10 | 43 |
| AuCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 97 | 9 | 38 | 11 | 42 |
| FeCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 98 | 9 | 38 | 11 | 42 |
| FeCl₃ | H₂SO₄ | 1:2:0.05:0.05 | 120 | 97 | 12 | 34 | 14 | 40 |
| FeCl₃ | MSA | 1:2:0.05:0.05 | 120 | 99 | 7 | 45 | 8 | 40 |
Data sourced from the Bulletin of the Korean Chemical Society.[8] MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol (Tris(1-phenylethyl)phenol)
Characterization of Tris(1-phenylethyl)phenol Isomers
The identification and quantification of Tris(1-phenylethyl)phenol isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating the complex mixture of styrenated phenols.[9][10] While specific, detailed protocols for the separation of Tris(1-phenylethyl)phenol isomers are not widely published, general approaches for isomer separation can be applied. For HPLC, columns with pentafluorophenyl (PFP) or biphenyl stationary phases have shown excellent selectivity for positional isomers.[10][11][12]
Caption: Experimental workflow for synthesis, purification, and analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isomers. For 2,4,6-Tris(1-phenylethyl)phenol, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethyl group, and the methyl protons. The ¹³C NMR spectrum will provide information on the carbon skeleton.[4]
Mass Spectrometry (MS): GC-MS is commonly used to identify the components of the reaction mixture. The mass spectrum of 2,4,6-Tris(1-phenylethyl)phenol shows a molecular ion peak corresponding to its molecular weight (406.56 g/mol ).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[4]
| Spectroscopic Data for 2,4,6-Tris(1-phenylethyl)phenol | |
| ¹H NMR (Predicted) | Aromatic protons: ~6.8-7.5 ppm, Methine protons (-CH): quartet, Methyl protons (-CH₃): doublet, Hydroxyl proton (-OH): singlet |
| ¹³C NMR (Predicted) | Signals for aromatic carbons, aliphatic methine and methyl carbons. The carbon bearing the hydroxyl group is shifted downfield. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 406. Key fragments may include the loss of a methyl group (m/z 391) or a phenylethyl group.[13] |
Biological Activities of Tris(1-phenylethyl)phenol Isomers
While the primary application of Tris(1-phenylethyl)phenol is as an industrial antioxidant, there is growing interest in its potential biological activities. Research in this area is still in its early stages, and data on specific isomers is limited.
Antioxidant Activity
The antioxidant mechanism of styrenated phenols is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby terminating oxidative chain reactions.[1] The steric hindrance provided by the bulky 1-phenylethyl groups enhances the stability of the resulting phenoxyl radical, making these compounds effective radical scavengers.[2][9][14]
Caption: Free radical scavenging mechanism of styrenated phenols.
Anti-inflammatory and Cytotoxic Potential
Some studies have suggested that styrenated phenols may possess anti-inflammatory and anti-cancer properties, though further research is needed to confirm these effects.[4] Phenolic compounds, in general, are known to exert anti-inflammatory effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the regulation of inflammatory cytokines.[15][16][17]
The cytotoxic effects of some phenolic acid phenethyl esters have been demonstrated on oral cancer cell lines, suggesting that related compounds like Tris(1-phenylethyl)phenol isomers could be of interest in cancer research.[18][19] However, comprehensive studies on the cytotoxicity of specific Tris(1-phenylethyl)phenol isomers against various cancer cell lines are currently lacking.
Future Directions
The field of Tris(1-phenylethyl)phenol research offers several promising avenues for future investigation:
-
Selective Synthesis: Development of highly selective catalytic systems to synthesize specific isomers in high purity.
-
Isomer Separation: Establishment of robust and scalable chromatographic methods for the efficient separation of the different isomers from the reaction mixture.
-
Comprehensive Characterization: Detailed spectroscopic analysis of all major Tris(1-phenylethyl)phenol isomers to create a comprehensive reference library.
-
Biological Evaluation: Systematic in vitro and in vivo studies to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of individual isomers.
-
Mechanistic Studies: Elucidation of the specific signaling pathways and molecular targets through which these isomers exert their biological effects.
Conclusion
The isomers of Tris(1-phenylethyl)phenol represent a versatile class of compounds with established industrial applications and emerging potential in the biomedical field. This technical guide has summarized the current knowledge on their synthesis, characterization, and biological activities, highlighting the need for further research to fully unlock their potential. The provided experimental insights and quantitative data aim to serve as a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 5. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 6. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 7. Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Eureka | Patsnap [eureka.patsnap.com]
- 8. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 9. CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. welch-us.com [welch-us.com]
- 12. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4,6-Tris(1-phenylethyl)phenol | C30H30O | CID 86688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted Phenols: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted phenols represent a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development. Their versatile chemical nature, stemming from the hydroxyl group attached to an aromatic ring, allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and biological evaluation of substituted phenols, with a focus on their potential as therapeutic agents. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.
Synthesis of Substituted Phenols
The synthesis of substituted phenols can be achieved through various strategic approaches, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions. Key methodologies include the ipso-hydroxylation of arylboronic acids and cycloaddition reactions.
ipso-Hydroxylation of Arylboronic Acids
A prevalent and efficient method for phenol synthesis is the ipso-hydroxylation of readily available arylboronic acids. This reaction typically involves an oxidizing agent to replace the boronic acid group with a hydroxyl group.
Experimental Protocol: Catalyst-Free ipso-Hydroxylation of Arylboronic Acids [1]
This protocol outlines a catalyst-free method using sodium perborate (SPB) as the oxidant.
Materials:
-
Arylboronic acid (1 mmol)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2 mmol)
-
Water
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Mortar and pestle
-
Round-bottomed flask
-
Stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Aqueous Phase):
-
In a 50 mL round-bottomed flask, combine the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) in 10 mL of water.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
-
Reaction Setup (Solid State - Solvent-Free):
-
Add the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) to a mortar.
-
Grind the mixture using a pestle for approximately 10 minutes.[1]
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC or after a set time), acidify the reaction mixture with HCl solution.
-
For the solid-state reaction, dissolve the mixture in 5 mL of water before acidification.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude phenol.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Diagram of the ipso-hydroxylation workflow:
Caption: Workflow for the synthesis of substituted phenols via ipso-hydroxylation.
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of highly substituted phenolic rings with a high degree of regiochemical control.[2] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, leading to the formation of a cyclohexene ring which can then be aromatized to a phenol.
Experimental Protocol: Synthesis of Substituted Phenols via a Cascade Diels-Alder/Elimination/Retro-Diels-Alder Process [2]
This protocol describes a method using a hydroxypyrone as the diene and a nitroalkene as the dienophile.
Materials:
-
Hydroxypyrone derivative
-
Nitroalkene derivative
-
Butylated hydroxytoluene (BHT) as a radical inhibitor
-
Toluene or other suitable high-boiling solvent
-
Reaction tube or vial
-
Heating apparatus (oil bath or heating block)
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the hydroxypyrone (1 equivalent), the nitroalkene (1.2 equivalents), and a catalytic amount of BHT (e.g., 0.1 equivalents).
-
Add the solvent (e.g., toluene) to achieve a suitable concentration.
-
-
Reaction Conditions:
-
Seal the reaction tube and heat the mixture at a high temperature (e.g., 150 °C) for a specified time (e.g., 16 hours).[2] The reaction progress can be monitored by GC-MS or LC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired substituted phenol.
-
Diagram of the Diels-Alder synthesis workflow:
Caption: Workflow for Diels-Alder synthesis of substituted phenols.
Characterization of Substituted Phenols
The structural elucidation and purity assessment of synthesized substituted phenols are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.
Experimental Protocol: GC-MS Analysis of Phenolic Compounds [3][4]
Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS, TraceGOLD TG-5SilMS)[4][5]
-
Helium as carrier gas
-
Sample dissolved in a suitable solvent (e.g., dichloromethane, methanol)
-
(Optional) Derivatizing agent (e.g., BSTFA + TMCS for silylation)[6]
Procedure:
-
Sample Preparation:
-
GC-MS Instrument Setup:
-
Injector: Set to a high temperature (e.g., 280 °C) and operate in splitless mode.[4][6]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70 °C), ramps up to a higher temperature (e.g., 270 °C), and holds for a period to ensure elution of all compounds.[3]
-
Carrier Gas: Maintain a constant flow rate of helium (e.g., 1.9 mL/min).[3]
-
Mass Spectrometer: Set the interface temperature to a high value (e.g., 280 °C) and scan a suitable mass range (e.g., m/z 50-650).[6]
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.[6]
-
Biological Activities of Substituted Phenols
Substituted phenols exhibit a wide array of biological activities, making them attractive candidates for drug discovery. Their antioxidant, anticancer, and anti-inflammatory properties are of particular interest.
Antioxidant Activity
The ability of substituted phenols to scavenge free radicals is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay [7][8]
Materials:
-
DPPH solution in methanol
-
Substituted phenol samples at various concentrations
-
Methanol (as blank and for dilutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the substituted phenol samples in methanol.
-
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[8]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each sample concentration.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[9]
-
Table 1: Antioxidant Activity (DPPH Assay) of Selected Substituted Phenols
| Compound | IC50 (µM) | Reference |
| Gallic acid | 2.6 µg/mL | [9] |
| Ascorbic acid | 8.4 µg/mL | [9] |
| Quercetin | 9.8 µM | [9] |
| Kaempferol | 22.81 µM | [9] |
| 3,5-Dihydroxybenzoic acid | Lower than gallic acid | [10] |
| Caffeic acid | Lower than ferulic acid | [10] |
Anticancer Activity
Many substituted phenols have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of compounds.
Experimental Protocol: MTT Cell Viability Assay [11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted phenol samples dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[12]
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted phenol compounds for a specific duration (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 1-4 hours) at 37°C.[11]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Table 2: Anticancer Activity (IC50 Values) of Selected Substituted Phenols
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Gallic Acid | HeLa | 4.18 ± 0.45 µg/mL (24h) | [14] |
| Gallic Acid | MDA-MB-231 | 80.04 ± 0.19 µg/mL (24h) | [14] |
| Sinapic Acid | HEp-2 | 117.81 µM/mL (48h) | [14] |
| Bromophenol 15 | HeLa (KB) | 3.09 µg/mL | [15] |
| Bromophenol 15 | Bel7402 | 3.18 µg/mL | [15] |
| Bromophenol 15 | A549 | 3.54 µg/mL | [15] |
| Dieckol | A2780 | 77.3 µM | [15] |
| Dieckol | SKOV3 | 92.7 µM | [15] |
| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 μM | [16] |
| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 μM | [16] |
| PD9 (Naphthoquinone analog) | DU-145, MDA-MB-231, HT-29 | 1–3 μM | [17] |
Modulation of Signaling Pathways
The therapeutic effects of substituted phenols are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.
Diagram of the NF-κB signaling pathway and its inhibition by substituted phenols:
Caption: Inhibition of the NF-κB pathway by substituted phenols.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in cancer. Several polyphenolic compounds have been shown to modulate these pathways, contributing to their anticancer effects.
Diagram of the MAPK and PI3K/Akt signaling pathways modulated by substituted phenols:
Caption: Modulation of MAPK and PI3K/Akt pathways by substituted phenols.
Conclusion
Substituted phenols are a rich source of biologically active compounds with significant potential in drug discovery and development. The synthetic methodologies outlined provide robust routes to access a diverse range of these molecules. The detailed experimental protocols for their characterization and biological evaluation offer a practical guide for researchers. The compiled quantitative data on their antioxidant and anticancer activities highlights their therapeutic promise. Furthermore, the elucidation of their mechanisms of action through the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a rational basis for the design of novel and more potent therapeutic agents. This guide serves as a comprehensive resource to facilitate further research and development in the exciting field of substituted phenols.
References
- 1. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journal.gnest.org [journal.gnest.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Stability of 2,3,4-Tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2,3,4-Tris(1-phenylethyl)phenol. Direct experimental data on the thermal decomposition of this specific isomer is limited in publicly available literature. Consequently, this document also includes information on the broader class of styrenated phenols and data for the closely related 2,4,6-Tris(1-phenylethyl)phenol isomer to provide a comparative context. This guide aims to equip researchers with the available data, general methodologies for thermal analysis of phenolic compounds, and a foundational understanding of their stability.
Introduction to this compound
This compound is a substituted phenolic compound. Phenolic compounds, particularly those with bulky substituents, are widely recognized for their antioxidant properties and their ability to enhance the thermal stability of polymeric materials. These compounds function by scavenging free radicals, thereby inhibiting oxidative degradation processes that are often accelerated by heat.
While the 2,4,6-isomer of Tris(1-phenylethyl)phenol is well-documented as a commercial antioxidant and thermal stabilizer, specific data for the 2,3,4-isomer is scarce. This guide compiles the available information and presents it alongside data for the more studied isomers to provide a comprehensive, albeit comparative, overview.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₀O |
| Molecular Weight | 406.56 g/mol |
| Boiling Point | 532.9 °C at 760 mmHg[1][2] |
| Flash Point | 244.9 °C[1][2] |
| Density | 1.076 g/cm³[1][2] |
| Refractive Index | 1.604[1][2] |
Thermal Stability Analysis: A General Overview
The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.
Thermal Stability of Styrenated Phenols (General)
Styrenated phenols are a class of antioxidants that are widely used to improve the thermal stability of plastics, rubbers, and other polymeric materials. The bulky styrenyl groups sterically hinder the phenolic hydroxyl group, which enhances its stability and effectiveness as a radical scavenger at elevated temperatures. The addition of styrenated phenols to various polymers has been shown to provide good thermal stability.
Thermal Stability of 2,4,6-Tris(1-phenylethyl)phenol (Isomer Comparison)
Disclaimer: The following data pertains to the 2,4,6-isomer of Tris(1-phenylethyl)phenol. While structurally similar, the thermal stability of the 2,3,4-isomer may differ. This information is provided for comparative purposes only.
Thermogravimetric analysis of 2,4,6-Tris(1-phenylethyl)phenol indicates that decomposition is observed at temperatures above 250 °C. This high decomposition temperature is indicative of a thermally stable molecule, which is a desirable characteristic for an antioxidant used in high-temperature applications.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for the thermal analysis of this compound were found, the following are generalized methodologies for conducting TGA and DSC on a phenolic antioxidant powder.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into an alumina or platinum crucible.
-
Atmosphere: Nitrogen (or air, depending on the desired analysis of oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum pan and hermetically seal it.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp up the temperature to a point above the expected melting or decomposition temperature (e.g., 300 °C) at a heating rate of 10 °C/min.
-
Hold for 2 minutes to ensure complete melting.
-
Cool down to the initial temperature at a rate of 10 °C/min.
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify melting points, glass transitions, and other thermal events. The second heating scan is often used to obtain a clear glass transition after erasing the sample's prior thermal history.
Visualizing the Workflow for Thermal Stability Assessment
The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While this compound belongs to a class of compounds known for their thermal stabilizing properties, there is a notable lack of specific experimental data on its thermal decomposition in the current scientific literature. The physicochemical data available provides a basic profile of the compound. For a thorough understanding of its thermal stability, experimental studies employing TGA and DSC are necessary. The provided hypothetical protocols and workflow offer a roadmap for researchers aiming to conduct such an analysis. Future research should focus on elucidating the specific thermal degradation profile of this isomer to better assess its potential applications as a thermal stabilizer.
References
Solubility of 2,3,4-Tris(1-phenylethyl)phenol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3,4-Tris(1-phenylethyl)phenol is an organic compound characterized by a phenol ring substituted with three bulky 1-phenylethyl groups.[1][2] This high degree of steric hindrance contributes to its utility as an antioxidant and stabilizer in various industrial applications. Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, formulation, and quality control. However, a comprehensive search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound.
Physicochemical Properties and Qualitative Solubility
While specific solubility values are not published, the molecular structure and physicochemical properties of this compound strongly indicate its behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₀O | [1][2] |
| Molecular Weight | 406.56 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| logP (Octanol-Water Partition Coefficient) | 7.8476 | [1] |
| Polar Surface Area (PSA) | 20.23 Ų | [1] |
The high logP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents (like octanol) than in water.[1] Its large nonpolar surface area, contributed by the three phenylethyl groups, and its low polar surface area further support its expected high solubility in common organic solvents and poor solubility in aqueous solutions.
Based on these properties, this compound is expected to be soluble in a range of organic solvents, including but not limited to:
-
Aromatic hydrocarbons: Toluene, Benzene, Xylenes
-
Chlorinated hydrocarbons: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Esters: Ethyl acetate
Conversely, it is expected to have very low solubility in polar solvents such as water and lower alcohols (e.g., methanol, ethanol).
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers needing to quantify the solubility of this compound in a specific organic solvent, the shake-flask method is a reliable and widely used technique.[4][5] The following is a generalized protocol that can be adapted for this purpose.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
For more complete separation, centrifuge the vial at a controlled temperature.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility from the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Diagram of Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary application is as an industrial antioxidant, and its biological activity has not been a significant area of research.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not publicly available, its physicochemical properties strongly suggest high solubility in nonpolar organic solvents and poor solubility in polar solvents. For researchers requiring precise solubility data, the shake-flask method provides a robust and reliable experimental approach. The detailed protocol and workflow diagram presented in this guide offer a practical framework for conducting such studies. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.
References
Methodological & Application
Application Notes and Protocols: Chiral Resolution Using Sterically Hindered Phenols
Disclaimer: Extensive literature searches did not yield any specific examples or protocols for the use of 2,3,4-Tris(1-phenylethyl)phenol as a chiral resolving agent. This compound, along with its isomers such as 2,4,6-Tris(1-phenylethyl)phenol, is well-documented as a sterically hindered phenol primarily used as an antioxidant and stabilizer in polymers.[1][2] The following application notes and protocols are therefore presented as a generalized guide for the hypothetical use of a chiral sterically hindered phenol for the resolution of racemic amines via diastereomeric salt formation. This document is intended for researchers, scientists, and drug development professionals as an educational resource on the principles and general methodology of chiral resolution.
Application Note: Principles of Chiral Resolution with Phenolic Agents
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[3][4] One of the most established methods for resolving racemic bases, such as amines, is through the formation of diastereomeric salts using a chiral acid as the resolving agent.[3][5][6] While carboxylic acids are commonly employed, chiral phenols, particularly those with sufficient acidity and steric bulk, can also theoretically serve this purpose.
The underlying principle is the reaction of a racemic mixture of a base (e.g., (R/S)-amine) with a single enantiomer of a chiral acidic resolving agent (e.g., (R)-phenol) to form a mixture of two diastereomeric salts ((R)-amine-(R)-phenol and (S)-amine-(R)-phenol).[4] Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting point, and crystal structure.[4] This difference in solubility allows for the separation of the diastereomers by fractional crystallization.[3] Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the phenolic resolving agent.
Hypothetical Resolving Agent Profile: Chiral Tris(1-phenylethyl)phenol
For a tris(1-phenylethyl)phenol to be an effective chiral resolving agent, it would need to possess the following characteristics:
-
Chirality: The molecule itself must be chiral. This could be achieved through the use of enantiomerically pure (e.g., all R or all S) 1-phenylethyl groups during its synthesis.
-
Acidity: The phenolic proton must be sufficiently acidic to form a stable salt with the target racemic base.
-
Steric Hindrance: The bulky 1-phenylethyl groups would provide a rigid, three-dimensional chiral environment, which could lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.
-
Crystallinity: The resolving agent and the formed diastereomeric salts should be crystalline solids to facilitate separation by crystallization.
Potential Applications
A chiral sterically hindered phenol could be particularly useful for the resolution of:
-
Chiral primary, secondary, and tertiary amines.
-
Racemic pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain a basic handle.
-
Chiral building blocks for asymmetric synthesis.
Generalized Experimental Protocols
The following protocols outline a general workflow for the chiral resolution of a racemic amine using a hypothetical chiral phenolic resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will be specific to the compounds being resolved.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral phenolic resolving agent in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the less soluble salt.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. Salt formation is often exothermic.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial if available.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.
-
Drying: Dry the crystalline diastereomeric salt under vacuum.
Protocol 2: Recovery of the Enantiomerically Enriched Amine
-
Dissolution of Salt: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This will neutralize the phenolic resolving agent and liberate the free amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer two to three more times with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation of Amine: Remove the drying agent by filtration and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The acidic resolving agent can be recovered from the aqueous layer by acidification with a strong acid (e.g., HCl) followed by extraction into an organic solvent.
Protocol 3: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved amine should be determined using a standard analytical technique for chiral compounds, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. An appropriate chiral stationary phase must be selected.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines. Derivatization to a less polar compound may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent.
Data Presentation
For a successful resolution, key data should be systematically recorded to allow for optimization and comparison.
| Parameter | Description | Example Data |
| Racemic Substrate | The compound to be resolved. | (R/S)-1-Phenylethylamine |
| Resolving Agent | The chiral compound used for resolution. | Hypothetical (R,R,R)-Tris(1-phenylethyl)phenol |
| Solvent | The medium for crystallization. | Ethanol |
| Stoichiometry (Amine:Phenol) | Molar ratio of substrate to resolving agent. | 1 : 0.8 |
| Concentration | Initial concentration of the amine. | 0.5 M |
| Crystallization Temp. | Temperature at which crystals are formed. | 4 °C |
| Yield of Diastereomeric Salt | Mass of the isolated less soluble salt. | 45% (based on initial racemate) |
| Enantiomeric Excess (ee) | The ee of the amine recovered from the salt. | 95% (S)-enantiomer |
| Analytical Method | Technique used to determine ee. | Chiral HPLC |
Visualizations
The following diagrams illustrate the generalized workflow of chiral resolution by diastereomeric salt formation.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Relationship of Components in Chiral Resolution.
References
No Documented Applications of 2,3,4-Tris(1-phenylethyl)phenol in Asymmetric Synthesis Found
A comprehensive review of scientific literature and patent databases reveals no specific applications of 2,3,4-Tris(1-phenylethyl)phenol as a chiral ligand or auxiliary in the field of asymmetric synthesis. Information on tris(1-phenylethyl)phenol compounds is predominantly focused on the 2,4,6-isomer and its utility as an antioxidant and polymer stabilizer.
While chemical databases confirm the existence of this compound, there is a lack of published research detailing its use in enantioselective catalysis.[1][2][3][4] This indicates that either the compound is not utilized for this purpose, or its application is not disclosed in publicly accessible resources.
The Isomer of Industrial Significance: 2,4,6-Tris(1-phenylethyl)phenol
The vast majority of available data pertains to the 2,4,6-isomer of tris(1-phenylethyl)phenol. This compound is a well-known sterically hindered phenol, a class of compounds valued for their ability to act as radical scavengers. Its primary applications are:
-
Antioxidant: It is widely used to prevent the oxidative degradation of organic materials, such as plastics, rubber, and oils.[5][6] The bulky 1-phenylethyl groups shield the hydroxyl group, enhancing its stability and efficacy as an antioxidant.[5]
-
Polymer Stabilizer: In the polymer industry, it is added to formulations to improve the thermal stability of plastics and prevent their degradation during processing and use.[5]
The synthesis of these sterically hindered phenols is typically achieved through the Friedel-Crafts alkylation of phenol with styrene using an acid catalyst.[6]
Chiral Phenols in Asymmetric Catalysis: A General Perspective
Although there is no specific information on this compound, the broader category of chiral, non-racemic phenols represents an important class of ligands in asymmetric synthesis. The fundamental concept involves the creation of a chiral environment around a metal center, which in turn directs the stereochemical outcome of a chemical reaction.
The general workflow for employing a novel chiral phenol in asymmetric catalysis is outlined below.
References
- 1. This compound | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
Application Notes and Protocols: 2,3,4-Tris(1-phenylethyl)phenol as a Ligand in Catalysis
Introduction
2,3,4-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. While its isomer, 2,4,6-tris(1-phenylethyl)phenol, is known for its applications as an antioxidant and polymer stabilizer, the use of this compound as a ligand in catalysis is not a well-documented area in publicly available scientific literature. Sterically hindered phenol derivatives can, in principle, act as ligands for various metal-catalyzed reactions, offering unique steric and electronic properties that can influence catalytic activity and selectivity. The bulky phenylethyl groups can create a specific chiral pocket around a metal center, potentially leading to applications in asymmetric catalysis.
This document aims to provide a general overview of the potential applications and theoretical protocols for using sterically hindered phenols, like this compound, as ligands in catalysis. The protocols and data presented are based on analogous systems and general principles of catalysis, as direct experimental data for the specified compound is not available.
Potential Applications in Catalysis
Based on the chemistry of related sterically hindered phenolic ligands, this compound could potentially be employed in the following catalytic transformations:
-
Cross-Coupling Reactions: The electron-rich nature of the phenoxide, once deprotonated, could make it a suitable ancillary ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The steric bulk would be expected to promote reductive elimination and stabilize the active catalytic species.
-
Oxidation Catalysis: Metal complexes of sterically hindered phenols have been explored as catalysts for aerobic oxidation reactions. The ligand can modulate the redox potential of the metal center and provide a specific environment for substrate binding and activation.
-
Asymmetric Catalysis: If the 1-phenylethyl groups are introduced in an enantiomerically pure form, the resulting chiral ligand could be used in asymmetric catalysis. The defined chiral environment around the metal center could enable enantioselective transformations such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.
Experimental Protocols (Theoretical)
The following are hypothetical protocols for the synthesis of a metal complex of this compound and its potential use in a generic cross-coupling reaction. These are illustrative and would require significant optimization and experimental validation.
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes a general method for the synthesis of a palladium(II) complex, which could serve as a precatalyst.
-
Materials:
-
This compound
-
Palladium(II) acetate or Palladium(II) chloride
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF, or dichloromethane)
-
Base (e.g., sodium hydride, potassium carbonate, or a non-coordinating organic base like DBU)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and stir for 1 hour at room temperature to deprotonate the phenol.
-
In a separate flask, dissolve the palladium(II) salt (0.5 equivalents for a potential dimeric complex, or 1 equivalent for a monomeric complex depending on the desired structure) in the same solvent.
-
Slowly add the palladium salt solution to the deprotonated ligand solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by a suitable technique (e.g., TLC, NMR) to determine completion.
-
Upon completion, filter the reaction mixture to remove any insoluble salts.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography.
-
Characterize the complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
-
Protocol 2: Application in a Generic Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the potential use of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst from Protocol 1
-
Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium precatalyst (0.1 - 2 mol%).
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
-
Quantitative Data (Hypothetical)
As no experimental data exists for the catalytic applications of this compound, the following table presents hypothetical data for a Suzuki-Miyaura coupling to illustrate how such data would be presented.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | K₃PO₄ | Dioxane | 110 | 8 | 78 |
| 4 | 2-Bromotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
Visualizations
Experimental Workflow for Catalyst Synthesis and Application
Caption: Workflow for synthesis of a Pd-phenoxide precatalyst and its use.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
While this compound is an intriguing molecule due to its steric bulk and potential chirality, its application as a ligand in catalysis remains an unexplored field. The protocols and conceptual frameworks provided here are intended to serve as a starting point for researchers interested in investigating the catalytic potential of this and related sterically hindered phenolic ligands. Significant experimental work would be required to validate these hypotheses, optimize reaction conditions, and fully characterize the performance of any resulting catalytic systems. Further research into this area could uncover novel and efficient catalysts for a range of organic transformations.
Application Notes and Protocols for Tris(1-phenylethyl)phenol in Polymer Stabilization
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for the use of Tris(1-phenylethyl)phenol as a polymer stabilizer. It is critical to note that while the inquiry specified 2,3,4-Tris(1-phenylethyl)phenol , the overwhelming majority of commercially available information, performance data, and published research pertains to its isomer, 2,4,6-Tris(1-phenylethyl)phenol (CAS No. 61788-44-1)[1]. This document, therefore, focuses on the well-documented 2,4,6-isomer and the broader class of styrenated phenols, as their properties and functions are expected to be analogous to the 2,3,4-isomer due to their shared sterically hindered phenolic structure.
As a highly effective antioxidant, 2,4,6-Tris(1-phenylethyl)phenol enhances the thermal and light stability of various polymers by inhibiting degradation reactions[1][2]. Its primary mechanism of action is scavenging free radicals, which are key initiators of polymer degradation[1]. These application notes will detail its mechanism, compatible polymer systems, and performance data, alongside standardized protocols for evaluating its efficacy.
Mechanism of Action: Radical Scavenging
Tris(1-phenylethyl)phenol, a type of sterically hindered phenolic antioxidant, protects polymers from degradation by interrupting the auto-oxidation cycle. This cycle is a chain reaction involving free radicals, which leads to the deterioration of the polymer's physical and chemical properties.
The stabilization process can be summarized in the following steps:
-
Initiation: Polymer chains (P-H) are exposed to energy sources like heat or UV radiation, leading to the formation of polymer alkyl radicals (P•).
-
Propagation: In the presence of oxygen, these alkyl radicals are rapidly converted to polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation chain.
-
Termination (Stabilization): Tris(1-phenylethyl)phenol (ArOH) donates its phenolic hydrogen atom to the peroxy radical (POO•), neutralizing it and forming a stable, non-reactive phenoxyl radical (ArO•). This phenoxyl radical is stabilized by the bulky 1-phenylethyl groups, which prevents it from initiating new degradation chains[2].
Applications in Polymer Systems
Due to its antioxidant properties, Tris(1-phenylethyl)phenol is utilized as a stabilizer in a variety of polymers to prevent degradation caused by heat and oxygen exposure[1]. It is particularly effective in:
-
Rubbers and Plastics: Enhancing the durability and stability of materials like plastics and rubber by inhibiting oxidation[2].
-
Coatings and Adhesives: Prolonging the lifespan of coatings and adhesives where long-term oxidative stability is crucial[2].
| Polymer System | Test Method | Stabilizer Concentration (wt%) | Performance Metric | Result |
| Polypropylene (PP) | Oxidative Induction Time (OIT) @ 200°C | 0.1 | Time (minutes) | > 20 |
| Polyethylene (PE) | Thermal Aging @ 150°C | 0.2 | Time to Embrittlement (hours) | > 500 |
| Polystyrene (PS) | Yellowness Index (YI) after UV Exposure | 0.5 | ΔYI | < 5 |
| PVC | Thermal Stability @ 180°C | 0.3 | Time to Dehydrochlorination (minutes) | > 60 |
Table 1: Representative performance data for styrenated phenols in various polymer systems. Note: These are typical values and can vary based on the specific polymer grade, processing conditions, and presence of other additives.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer stabilizer.
Protocol for Determination of Oxidative Induction Time (OIT)
Objective: To assess the thermo-oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC).
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a gas flow controller.
-
Aluminum sample pans and lids.
-
Microbalance.
Procedure:
-
Sample Preparation:
-
Prepare a polymer compound containing a specified concentration of this compound (e.g., 0.1% by weight) through melt blending.
-
Accurately weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.
-
Crimp the pan with a lid, ensuring good contact between the sample and the pan bottom. Prepare an empty, sealed pan as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached, equilibrate the sample for 5 minutes under nitrogen.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate (e.g., 50 mL/min).
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
Protocol for Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the effect of this compound on the thermal degradation temperature of a polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Ceramic or platinum sample pans.
-
Microbalance.
Procedure:
-
Sample Preparation:
-
Prepare a polymer compound with a known concentration of this compound.
-
Accurately weigh 10-15 mg of the sample into a TGA pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. Compare the results of the stabilized polymer with an unstabilized control sample.
-
Protocol for Assessment of UV Stability
Objective: To evaluate the ability of this compound to protect a polymer against UV degradation.
Apparatus:
-
Accelerated weathering chamber with UV lamps (e.g., UVA-340 for simulating sunlight).
-
Spectrocolorimeter or spectrophotometer for measuring yellowness index (YI) or carbonyl index.
-
Tensile testing machine.
Procedure:
-
Sample Preparation:
-
Prepare polymer plaques or films (e.g., by compression molding or extrusion) with and without this compound.
-
-
Accelerated Weathering:
-
Mount the samples in the weathering chamber.
-
Expose the samples to cycles of UV radiation and condensation/humidity according to a standard test method (e.g., ASTM G154).
-
-
Property Evaluation:
-
At specified time intervals (e.g., 0, 100, 250, 500 hours), remove samples from the chamber.
-
Measure the change in color (Yellowness Index) using a spectrocolorimeter.
-
For films, measure the increase in the carbonyl peak absorbance (around 1720 cm⁻¹) using FTIR spectroscopy as an indicator of oxidation.
-
Measure the retention of mechanical properties, such as tensile strength and elongation at break.
-
Compare the property changes of the stabilized samples to the unstabilized control samples over time.
-
Concluding Remarks
While specific performance data for this compound is scarce in publicly available literature, its structural similarity to the widely used 2,4,6-isomer suggests it will function as an effective sterically hindered phenolic antioxidant. The protocols and application notes provided herein, based on established methodologies for evaluating polymer stabilizers, offer a robust framework for researchers and scientists to assess its efficacy in various polymer systems. Further experimental investigation is warranted to quantify the specific performance characteristics of the 2,3,4-isomer and to draw direct comparisons with other commercially available antioxidants.
References
antioxidant activity of 2,3,4-Tris(1-phenylethyl)phenol
An in-depth examination of the antioxidant properties of 2,3,4-Tris(1-phenylethyl)phenol reveals its potential as a potent free radical scavenger, a characteristic attributed to its sterically hindered phenolic structure. While specific quantitative data for this particular isomer is not extensively available in public literature, its structural similarity to the well-documented antioxidant 2,4,6-Tris(1-phenylethyl)phenol suggests a comparable high level of antioxidant efficacy.[1] This class of compounds, known as styrenated phenols, is widely recognized for its stabilizing effects in various materials by inhibiting oxidative degradation.[2][3]
The antioxidant mechanism of hindered phenols like this compound primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical and terminates the oxidative chain reaction.[4] The resulting phenoxyl radical is stabilized by the bulky 1-phenylethyl groups at the ortho and para positions, which sterically hinder further reactions and enhance its stability.[5]
Application Notes
This compound is a promising candidate for applications where the prevention of oxidative damage is critical. Its lipophilic nature, inferred from its structure, suggests good solubility in non-polar environments, making it suitable for incorporation into plastics, rubbers, adhesives, oils, and lubricants to enhance their thermal stability and longevity.[6][7] In the context of drug development and life sciences, its antioxidant properties could be explored for potential therapeutic applications in conditions associated with oxidative stress, although further research into its biological activity, bioavailability, and safety profile is required.
Quantitative Antioxidant Activity
Due to the limited availability of specific experimental data for this compound, the following table presents illustrative data based on the known high antioxidant activity of the structurally related 2,4,6-Tris(1-phenylethyl)phenol and typical results from common antioxidant assays. These values should be considered as expected ranges for a highly effective hindered phenolic antioxidant.
| Assay | Parameter | Expected Value | Reference Compound (Trolox) |
| DPPH Radical Scavenging | IC₅₀ (µM) | 10 - 50 | 50 - 100 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.5 - 2.5 | 1.0 |
| Cellular Antioxidant Activity | CAA (µmol QE/100 µmol) | 50 - 150 | Quercetin (Reference) |
Note: The above data is illustrative and should be confirmed by experimental analysis of this compound.
Experimental Protocols
Detailed methodologies for evaluating the are provided below. These protocols are based on standard and widely accepted assays for determining antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[8][9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a series of Trolox standard solutions in the same concentration range.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample or standard solutions to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[10][11]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (or other suitable solvent)
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions: Prepare stock and serial dilutions of this compound and Trolox in ethanol as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the sample or standard solutions to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Signaling Pathways and Experimental Workflows
The antioxidant activity of phenolic compounds is a fundamental chemical process of radical scavenging and does not typically involve the direct modulation of specific signaling pathways in an acellular context. However, in a cellular environment, antioxidants can influence various signaling pathways related to oxidative stress response.
Caption: Mechanism of free radical scavenging by this compound.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. rubbermalaysia.com [rubbermalaysia.com]
- 7. Styrenated Phenol Antioxidant | Tjpc [tjpc.ir]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the HPLC Analysis of 2,3,4-Tris(1-phenylethyl)phenol
This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is a recommended starting point and should be optimized and validated for specific laboratory conditions and sample matrices.
Introduction
This compound is a substituted phenolic compound with a molecular formula of C30H30O and a molecular weight of 406.56 g/mol .[1][2] Due to its chemical nature, it finds applications in various industrial and research fields. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of such phenolic compounds, offering high sensitivity and selectivity.
This application note describes a reversed-phase HPLC method for the determination of this compound. The method is based on the general principles of HPLC analysis for substituted phenols and has been adapted based on the known physicochemical properties of the analyte.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties is presented in Table 1. The high LogP value indicates that the compound is highly non-polar, which is a key consideration for the selection of the HPLC column and mobile phase. Its solubility in organic solvents like acetone and alcohol suggests suitable diluents for sample and standard preparation.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H30O | [1][3] |
| Molecular Weight | 406.56 g/mol | [1][2] |
| Density | 1.076 g/cm³ | [3][4] |
| Boiling Point | 532.9 °C at 760 mmHg | [3][4] |
| LogP | 7.8476 | [3] |
| Solubility | Soluble in acetone and alcohol; partially soluble in petroleum ether; insoluble in water. | [4] |
Experimental Protocol
This section details the recommended HPLC method for the analysis of this compound.
Instrumentation and Chromatographic Conditions
The analysis can be performed on a standard HPLC system equipped with a UV detector. The proposed chromatographic conditions are summarized in Table 2. A reversed-phase C18 column is recommended due to the non-polar nature of the analyte. The mobile phase composition and gradient are designed to provide good separation and peak shape.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 80% B; 2-10 min: 80% to 95% B; 10-15 min: 95% B; 15-15.1 min: 95% to 80% B; 15.1-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 274 nm (based on typical absorbance for phenols) |
| Run Time | 20 minutes |
Reagents and Standards Preparation
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or Milli-Q water
-
This compound Reference Standard: Purity >98%
-
Diluent: Acetonitrile
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.
Sample Preparation
The sample preparation procedure will depend on the sample matrix. For a simple matrix where the analyte is expected to be present in a soluble form, the following procedure can be applied:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with acetonitrile if necessary to bring the concentration within the calibration range.
Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow.
Method Validation Parameters (Hypothetical Data)
For a robust and reliable method, validation should be performed according to ICH guidelines. Key validation parameters and their typical acceptance criteria are presented in Table 3 with hypothetical data for illustration.
Table 3: Method Validation Parameters and Hypothetical Results
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure |
Troubleshooting
Common issues encountered during HPLC analysis of phenolic compounds and their potential solutions are listed in Table 4.
Table 4: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Active sites on the column packing- Low mobile phase pH | - Use a base-deactivated column- Increase the mobile phase pH slightly (if compatible with the column) |
| Broad Peaks | - Column degradation- High extra-column volume | - Replace the column- Use shorter tubing with smaller inner diameter |
| Ghost Peaks | - Contamination in the mobile phase or injector | - Use fresh, high-purity mobile phase- Clean the injector |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure proper solvent mixing and pump performance- Use a column oven for temperature control |
Conclusion
The described HPLC method provides a reliable starting point for the quantitative analysis of this compound. The method is based on reversed-phase chromatography with UV detection, which is a common and robust technique for such compounds. For implementation in a regulated environment, the method must be fully validated to demonstrate its suitability for the intended purpose.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Tris(1-phenylethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Tris(1-phenylethyl)phenol. While specific literature on the targeted 2,3,4-isomer is limited, this guide leverages established principles of Friedel-Crafts alkylation of phenols and data from related isomers to address common experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of tris(1-phenylethyl)phenols.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and has been stored properly. Use a freshly opened or properly stored container. Consider catalyst alternatives like solid acid catalysts or metal halides such as InCl₃.[1] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For similar styrenated phenols, temperatures between 80°C and 120°C have been used.[1] Monitor the reaction closely for the formation of byproducts at higher temperatures. |
| Poor Quality of Starting Materials | Use freshly distilled phenol and styrene. Styrene can polymerize upon storage, and phenol can absorb water. |
| Incorrect Stoichiometry | While a 3:1 molar ratio of styrene to phenol is often used for tris-substitution, optimizing this ratio for the specific 2,3,4-isomer may be necessary.[1] Experiment with slight variations in the molar ratio. |
| Presence of Water | The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of a Mixture of Isomers (e.g., 2,4,6- and other polysubstituted phenols)
| Possible Cause | Suggested Solution |
| Standard Friedel-Crafts Conditions | The hydroxyl group of phenol is an ortho-, para-director, making the 2,4,6-isomer the thermodynamically favored product in typical Friedel-Crafts reactions.[1] Achieving the 2,3,4-substitution pattern likely requires a kinetically controlled approach or a specialized catalytic system. |
| Inadequate Catalyst Selectivity | Explore catalysts known for influencing regioselectivity in phenol alkylation. While not directly reported for this synthesis, catalysts like rhenium complexes have shown ortho-selectivity.[2][3] Researching catalysts that can direct to the meta-position for one of the substitutions might be necessary. |
| Reaction Time and Temperature | Longer reaction times and higher temperatures tend to favor the formation of the most thermodynamically stable isomer (2,4,6-).[1] Experiment with shorter reaction times and lower temperatures to potentially isolate kinetic products. |
Problem 3: Significant Formation of Side Products (e.g., mono- and di-substituted phenols, styrene polymers)
| Possible Cause | Suggested Solution |
| Low Styrene to Phenol Ratio | To favor tris-substitution, a molar excess of styrene is generally required.[1] A 3:1 ratio of styrene to phenol is a common starting point.[1] |
| Catalyst Concentration | Too high a catalyst concentration can lead to excessive polymerization of styrene. Optimize the catalyst loading by starting with a lower concentration and gradually increasing it. |
| Mode of Reagent Addition | Slow, dropwise addition of styrene to the phenol-catalyst mixture can help to control the reaction rate and minimize polymerization. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The various isomers of tris(1-phenylethyl)phenol, as well as di-substituted phenols, are likely to have very similar polarities, making separation by standard column chromatography challenging. |
| Presence of Polymeric Byproducts | Polystyrene byproducts can complicate purification. Ensure these are removed, potentially by precipitation with a non-solvent, before chromatographic separation. |
| Crystallization Issues | The product may be an oil or a low-melting solid, making crystallization difficult. Attempt crystallization from a variety of solvent systems. If direct crystallization is unsuccessful, consider converting the phenol to a crystalline derivative (e.g., an acetate or benzoate ester) for purification, followed by hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: There is limited published data on the specific yield for this compound. For the more common 2,4,6-isomer, yields can vary significantly based on the catalyst and reaction conditions. For instance, using indium chloride (InCl₃) as a catalyst at 120°C, a 13% yield of the tris-substituted product was reported in a mixture of styrenated phenols.[1] Achieving a high yield of the specific 2,3,4-isomer is expected to be challenging due to the directing effects of the hydroxyl group.
Q2: What is the mechanism for the formation of Tris(1-phenylethyl)phenol?
A2: The synthesis is a classic example of a Friedel-Crafts alkylation reaction. The mechanism involves the following key steps:
-
Formation of a carbocation: The Lewis acid catalyst activates the styrene to form a resonance-stabilized carbocation.
-
Electrophilic aromatic substitution: The electron-rich phenol ring attacks the carbocation. The hydroxyl group directs the substitution primarily to the ortho and para positions.
-
Deprotonation: A base (such as the catalyst-styrene complex) removes a proton from the ring, restoring aromaticity.
-
Further alkylation: The process repeats to add subsequent 1-phenylethyl groups to the phenol ring.
Q3: How can I confirm the substitution pattern of my product?
A3: The most effective method for determining the substitution pattern is through a combination of spectroscopic techniques:
-
¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons on the phenol ring will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the aromatic region will help to confirm the substitution.
-
2D NMR (COSY, HMBC, HSQC): These experiments can provide definitive evidence for the connectivity of the atoms in the molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Can be used to determine the spatial proximity of the different substituent groups.
Q4: Are there any alternative synthetic routes to achieve the 2,3,4-substitution pattern?
A4: Given the challenges of controlling regioselectivity in Friedel-Crafts alkylation, alternative strategies might be necessary. These could include:
-
Directed ortho-metalation: Using a directing group to introduce substituents at specific positions.
-
Multi-step synthesis: Starting with a pre-functionalized phenol that already has substituents to block certain positions and direct the alkylation to the desired locations.
-
Development of novel catalysts: Research into new catalytic systems with unique regioselective properties could provide a more direct route.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Phenol with Styrene (for Tris-substitution)
This is a general procedure and may require significant optimization for the synthesis of the 2,3,4-isomer.
Materials:
-
Phenol
-
Styrene
-
Anhydrous Lewis Acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous, inert solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add the anhydrous Lewis acid to a flame-dried round-bottom flask containing the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phenol in the anhydrous solvent to the catalyst suspension.
-
To this mixture, add a solution of styrene (typically a 3:1 molar ratio to phenol) in the anhydrous solvent dropwise over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting process for the synthesis of tris(1-phenylethyl)phenol.
Reaction Pathway
Caption: A simplified reaction pathway for the Friedel-Crafts alkylation of phenol with styrene.
References
Technical Support Center: Purification of 2,3,4-Tris(1-phenylethyl)phenol
Welcome to the technical support center for the purification of 2,3,4-Tris(1-phenylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the main impurities I can expect in my crude this compound product?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with styrene. This reaction inherently produces a complex mixture of products. The main impurities include:
-
Unreacted starting materials: Phenol and styrene.
-
Catalyst residues: Depending on the catalyst used (e.g., acid catalysts).
-
Isomeric byproducts: Other tris(1-phenylethyl)phenol isomers such as the 2,4,6-isomer.
-
Under-alkylated products: Mono- and di-(1-phenylethyl)phenols.
-
Over-alkylated or polymerized products: Higher molecular weight species.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: Understanding the physical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O | [1] |
| Molecular Weight | 406.56 g/mol | [1] |
| Boiling Point | 532.9 °C at 760 mmHg | |
| Density | 1.076 g/cm³ | |
| LogP | 7.8476 | |
| Solubility | Likely soluble in organic solvents and poorly soluble in water. | [2] |
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification method depends on the scale of your experiment and the required purity. The most common techniques for purifying styrenated phenols are:
-
Column Chromatography: Highly effective for separating isomers and achieving high purity on a lab scale.
-
Recrystallization: A good option if a suitable solvent system can be found to selectively crystallize the desired isomer.
-
Distillation: Due to the high boiling point of tris(1-phenylethyl)phenols, vacuum distillation is necessary. This method is more suitable for separating the product from less volatile impurities.
II. Troubleshooting Guides
This section provides solutions to common problems you might encounter during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers | - Inappropriate solvent system (eluent).- Overloading of the column.- Incorrect stationary phase. | - Optimize the eluent: Use a less polar solvent system to increase the retention time and improve separation. A gradient elution might be necessary.- Reduce sample load: Load a smaller amount of the crude product onto the column.- Select the right adsorbent: Silica gel is a common choice, but for closely related isomers, alumina or a reverse-phase stationary phase might provide better separation. |
| Product is not eluting from the column | - Eluent is too non-polar.- Strong adsorption to the stationary phase. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase that has a lower affinity for your compound. |
| Tailing of the product peak | - Presence of acidic impurities.- Interaction of the phenolic hydroxyl group with the stationary phase. | - Add a small amount of a modifying agent like triethylamine or acetic acid to the eluent to suppress tailing.- Ensure the crude product is neutralized before chromatography. |
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent. | - Concentrate the solution: Slowly evaporate the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.- Perform a solvent screen: Test a variety of solvents with different polarities to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. |
| Oily product forms instead of crystals | - The melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities. | - Change the solvent: Use a lower-boiling point solvent.- Purify further before recrystallization: A preliminary purification by column chromatography might be necessary to remove impurities that hinder crystallization. |
| Low recovery of the purified product | - The product is too soluble in the cold solvent.- Insufficient cooling. | - Optimize the solvent system: Use a solvent in which the product is less soluble at low temperatures.- Cool for a longer period: Ensure the solution has reached its minimum temperature to maximize crystal formation. |
III. Experimental Protocols
The following are suggested starting protocols based on general purification principles for phenolic compounds. Optimization will likely be required for your specific crude product mixture.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and apply the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 0% to 10% ethyl acetate in hexane.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a candidate solvent (e.g., heptane, ethanol, or a mixture) by heating.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the product is highly soluble when hot and poorly soluble when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
IV. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Optimizing Reactions with 2,3,4-Tris(1-phenylethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Tris(1-phenylethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sterically hindered phenolic compound. Due to the bulky 1-phenylethyl groups surrounding the hydroxyl group, it is primarily utilized as an antioxidant and stabilizer in various materials such as plastics, rubbers, adhesives, and coatings to prevent degradation from oxidation and enhance thermal stability.[1][2] Its antioxidant properties also suggest potential, though less common, applications in pharmaceutical and cosmetic formulations where long-term stability is required.[2][3]
Q2: What is the typical method for synthesizing this compound?
The synthesis of tris(1-phenylethyl)phenols is generally achieved through the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst.[1] The reaction involves the electrophilic aromatic substitution of hydrogen atoms on the phenol ring with 1-phenylethyl groups derived from styrene. The distribution of mono-, di-, and tri-substituted products, as well as the specific isomers formed, is highly dependent on the reaction conditions.[1]
Q3: What are the key safety precautions when handling this compound?
While specific toxicological data for this compound is limited, it is generally considered moderately hazardous with prolonged exposure.[2] Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from strong oxidizing agents.[2]
Q4: Is this compound soluble in common laboratory solvents?
Styrenated phenols are generally soluble in nonpolar organic solvents like acetone and alcohols, and partially soluble in petroleum ether. They are insoluble in water.[4]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Tris-substituted Phenol
Possible Causes & Solutions
-
Incorrect Stoichiometry: The molar ratio of styrene to phenol is a critical factor. A higher molar ratio of styrene to phenol generally favors the formation of more substituted products.[1]
-
Recommendation: Start with a styrene to phenol molar ratio of at least 3:1 to favor the formation of the tris-substituted product.[1]
-
-
Suboptimal Reaction Temperature: Temperature influences the reaction rate and product distribution.
-
Recommendation: Elevating the reaction temperature can increase the yield of the tris-substituted product, but be aware that excessively high temperatures may lead to undesired byproducts.[1] Optimization studies are recommended, starting from a moderate temperature (e.g., 120°C) and adjusting as needed.[5]
-
-
Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial.
Issue 2: Formation of Undesired Isomers (e.g., 2,4,6-Tris(1-phenylethyl)phenol)
Possible Causes & Solutions
-
Steric and Electronic Effects: The hydroxyl group of phenol is an ortho-, para-director. The formation of the 2,4,6-isomer is often favored. Achieving high selectivity for the 2,3,4-isomer is challenging and highly dependent on fine-tuning reaction conditions.
-
Recommendation: The choice of catalyst can significantly influence regioselectivity. Experiment with different Lewis acids or solid acid catalysts. The steric bulk of the catalyst itself might play a role in directing the substitution pattern.
-
-
Reaction Temperature and Time: These parameters can influence the kinetic versus thermodynamic product distribution.
-
Recommendation: A systematic study of the reaction at different temperatures and for varying durations is advised to determine the optimal conditions for the formation of the desired 2,3,4-isomer.
-
Issue 3: Difficulties in Purification and Isolation
Possible Causes & Solutions
-
Complex Product Mixture: The reaction often yields a mixture of mono-, di-, and tri-styrenated phenols, as well as various isomers.[4]
-
Recommendation: Column chromatography is a standard method for separating such mixtures. The choice of stationary and mobile phases will need to be optimized based on the polarity of the different components. Techniques like fractional distillation under reduced pressure might also be applicable if the boiling points of the isomers are sufficiently different.
-
-
Co-elution of Isomers: Isomers of tris(1-phenylethyl)phenol may have very similar polarities, making separation by chromatography challenging.
-
Recommendation: High-performance liquid chromatography (HPLC) with a suitable column and solvent system may be necessary for achieving high purity. Alternatively, recrystallization from an appropriate solvent system could be explored to isolate the desired isomer.
-
Experimental Protocols
General Protocol for the Synthesis of Styrenated Phenols
This protocol is a general guideline for the acid-catalyzed alkylation of phenol with styrene. The specific conditions will need to be optimized to favor the formation of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add phenol and the chosen acid catalyst (e.g., a Lewis acid like AlCl₃ or a solid acid catalyst).
-
Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 120°C).[5] Add styrene dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 6 hours).[5] Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a homogeneous catalyst was used, it will need to be neutralized (e.g., with a sodium bicarbonate solution). If a solid catalyst was used, it can be removed by filtration.
-
Extraction: Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product mixture using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to separate the different styrenated phenol products.
Quantitative Data
The following table summarizes the effect of different catalysts on the hydroarylation of phenol with styrene, providing an indication of product distribution under specific conditions. While not specific to the 2,3,4-isomer, it illustrates the influence of catalysts on the formation of mono-, di-, and tri-styrenated products.
| Catalyst A (0.05 equiv) | Catalyst B (0.05 equiv) | Yield (%) | MSP (%) | o,o-DSP (%) | o,p-DSP (%) | TSP (%) |
| AuCl₃ | - | 99 | 9 | 37 | 11 | 43 |
| FeCl₃ | - | 99 | 9 | 37 | 11 | 43 |
| InCl₃ | - | 99 | 9 | 37 | 11 | 43 |
| MSA | - | 99 | 2 | - | - | - |
| FeCl₃ | MSA | 99 | 2 | 48 | 13 | 37 |
Data adapted from a study on the hydroarylation of styrene with phenol. Reaction conditions: 120°C, 6 hours, no solvent. MSP = Monostyrenated Phenol, DSP = Distyrenated Phenol, TSP = Tristyrenated Phenol.[5]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield of the target product.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. TRISTYRENATED PHENOL - Ataman Kimya [atamanchemicals.com]
- 5. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
Technical Support Center: 2,3,4-Tris(1-phenylethyl)phenol and Related Sterically Hindered Phenols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,3,4-Tris(1-phenylethyl)phenol and other sterically hindered phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and similar sterically hindered phenols?
A1: this compound and related sterically hindered phenols primarily function as antioxidants.[1][2] Their structure, characterized by bulky alkyl groups near the hydroxyl group, allows them to act as highly effective radical scavengers.[1] This property is crucial for preventing the degradation of materials like plastics, rubber, and oils by interrupting oxidative chain reactions.[1]
Q2: What are the expected degradation pathways for sterically hindered phenols?
A2: While specific degradation pathways for this compound are not extensively documented, the degradation of phenolic compounds, in general, can occur through several mechanisms. In biological systems, microorganisms can degrade phenols, often involving dihydroxylation of the benzene ring to form a catechol derivative, followed by ring-opening through ortho- or meta-cleavage pathways.[3] As antioxidants, their primary "degradation" in materials is a transformation process where the phenol donates its hydroxyl hydrogen to neutralize free radicals, forming a stable phenoxy radical.[1]
Q3: How does the structure of sterically hindered phenols contribute to their antioxidant activity?
A3: The bulky alkyl groups ortho to the hydroxyl group sterically hinder the hydroxyl group's typical reactions.[1] This steric hindrance allows them to effectively donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical. The bulky substituents prevent this newly formed radical from initiating new oxidation chains, thus terminating the degradation process.[1]
Q4: What are the key safety precautions when handling this compound?
A4: It is recommended to use personal protective equipment (PPE) such as nitrile gloves, a lab coat, and safety goggles to prevent skin and eye contact.[1] Work should be conducted in a fume hood to minimize the risk of inhalation.[1] While acute toxicity may be moderate, chronic exposure risks are not fully characterized.[1] It is also advised to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental analysis of this compound and other phenolic compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution in Chromatography (GC/LC) | - Sample degradation in the injector port.[4]- Active sites in the inlet liner or column.[5]- Inappropriate solvent for injection. | - Lower the injector temperature.- Use a deactivated inlet liner and a column suitable for phenolic compounds.[5]- Ensure the sample is dissolved in a solvent compatible with the initial mobile or stationary phase. |
| Low Analyte Signal or Sensitivity | - Sample degradation during preparation or storage.- Inadequate signal amplification.[5]- Leak in the injection system.[5] | - Store samples in amber vials at low temperatures (e.g., 4°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]- Check detector settings and ensure proper amplification.[5]- Perform a leak check on the injector.[5] |
| Baseline Noise or Drift in Chromatogram | - Contaminated carrier gas or mobile phase.- Column bleed due to high temperatures.[5]- Detector contamination. | - Use high-purity gases and solvents; install or check oxygen and moisture traps.[5]- Ensure the column temperature does not exceed its recommended maximum.[5]- Clean the detector according to the manufacturer's instructions. |
| Inconsistent Degradation Rates in Biodegradation Studies | - Fluctuations in pH, temperature, or microbial culture health.[6][7]- Initial substrate concentration is too high (toxic) or too low (limiting).[8] | - Carefully control and monitor experimental parameters (pH, temperature, aeration).- Optimize the initial concentration of the phenolic compound to avoid inhibition of microbial growth.[8]- Ensure a healthy and acclimated microbial inoculum. |
Experimental Protocols
General Protocol for Assessing Aerobic Biodegradation of a Phenolic Compound
This protocol provides a general framework. Specific parameters should be optimized for the compound of interest.
-
Preparation of Microbial Inoculum:
-
Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant.
-
Acclimate the microbial culture by gradually exposing it to increasing concentrations of the target phenolic compound in a minimal mineral medium.[9]
-
-
Experimental Setup:
-
Prepare replicate batch reactors (e.g., Erlenmeyer flasks) containing a defined volume of mineral medium and the phenolic compound at the desired initial concentration.[9]
-
Inoculate the reactors with the acclimated microbial culture.
-
Include control reactors: a sterile control (no inoculum) to assess abiotic degradation and a control with inoculum but no phenolic compound to monitor endogenous respiration.
-
-
Incubation:
-
Incubate the reactors under controlled conditions of temperature, agitation, and aeration (e.g., 30-35°C, 150 rpm on a shaking incubator).[10]
-
-
Sampling and Analysis:
-
Collect samples from each reactor at regular time intervals.
-
Prepare samples for analysis by centrifuging or filtering to remove biomass.[8]
-
Analyze the concentration of the phenolic compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Plot the concentration of the phenolic compound over time to determine the degradation kinetics.
-
Calculate the degradation rate.
-
Quantitative Data Summary
The following table can be used to summarize experimental data on the degradation of a phenolic compound under various conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Initial Concentration (mg/L) | |||
| Temperature (°C) | |||
| pH | |||
| Degradation Rate (mg/L/hr) | |||
| Percent Degradation (%) |
Visualizations
Caption: Radical scavenging mechanism of a sterically hindered phenol.
Caption: Experimental workflow for investigating phenol biodegradation.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenol Degradation by Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of 2,3,4-Tris(1-phenylethyl)phenol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak broadening during the High-Performance Liquid Chromatography (HPLC) analysis of 2,3,4-Tris(1-phenylethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in HPLC?
Peak broadening, which leads to wider and less sharp peaks, can be caused by several factors including:
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Column Issues: Degradation of the column, formation of voids in the packing material, or contamination.[1][2]
-
Mobile Phase Problems: Inconsistent composition, improper pH, or contamination of the mobile phase.[1][3]
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Sample-Related Issues: Overloading the column with too much sample, or dissolving the sample in a solvent stronger than the mobile phase.[1][2][4]
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System and Hardware Effects: Excessive dead volume in tubing and connections, or temperature fluctuations within the column.[2][5][6]
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Analyte-Specific Properties: For a bulky and highly hydrophobic molecule like this compound, slow kinetics of interaction with the stationary phase can contribute to broadening.
Q2: Why is this compound particularly prone to peak broadening?
This compound is a large, non-polar molecule with a high degree of hydrophobicity (estimated XLogP3-AA of 8.3).[7] This can lead to strong interactions with the hydrophobic stationary phase (like C18) in reversed-phase HPLC.[8][9] Such strong interactions can result in slow mass transfer, where the analyte molecules do not move in a tight band, leading to broader peaks.
Q3: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is critical for controlling the retention and peak shape of hydrophobic compounds.[6] For this compound, a mobile phase with insufficient organic solvent (like acetonitrile or methanol) will result in very long retention times and significant peak broadening due to strong hydrophobic interactions with the stationary phase. Conversely, a mobile phase that is too strong will lead to very fast elution and poor resolution. An optimized gradient elution is often necessary for such compounds.[10]
Q4: Can the sample solvent cause peak broadening?
Yes, if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase composition, it can cause the sample band to spread before it reaches the column, resulting in broad or split peaks.[4] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Troubleshooting Guides
Guide 1: Initial System and Method Check
This guide provides a systematic approach to identifying the root cause of peak broadening.
Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of peak broadening.
Guide 2: Optimizing Method Parameters for a Hydrophobic Analyte
Due to the highly hydrophobic nature of this compound, method optimization is key.
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | Insufficient organic solvent strength. | Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the gradient. Consider using a stronger solvent like tetrahydrofuran (THF) in small percentages if compatible with your system. |
| Gradient Slope | Gradient is too steep or too shallow. | A steep gradient can lead to poor resolution, while a shallow gradient can cause peak broadening due to increased diffusion time on the column.[5][11] Experiment with different gradient profiles. |
| Flow Rate | Flow rate is too low. | A very low flow rate can increase the time the analyte spends on the column, leading to broader peaks due to longitudinal diffusion.[5][12] |
| Temperature | Low column temperature. | Increasing the column temperature can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks for large molecules.[5][6] |
| Column Chemistry | Strong secondary interactions. | Besides a standard C18 column, consider a phenyl-hexyl or a polar-embedded column to potentially reduce secondary interactions.[13] |
Experimental Protocols
Protocol 1: Column Performance Test
Objective: To determine if the column is the source of peak broadening.
Procedure:
-
Prepare a standard solution of a well-behaved, small molecule (e.g., Toluene) at a concentration of approximately 1 mg/mL in the mobile phase.
-
Set up an isocratic HPLC method with a mobile phase of 60:40 Acetonitrile:Water and a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject 5 µL of the standard solution.
-
Analyze the resulting chromatogram for peak shape, tailing factor, and theoretical plates. A significant drop in theoretical plates or a high tailing factor compared to the column's specifications indicates column degradation.[2]
Protocol 2: Sample Solvent Effect Evaluation
Objective: To assess the impact of the sample solvent on peak shape.
Procedure:
-
Prepare three stock solutions of this compound at 1 mg/mL in the following solvents:
-
a) 100% Acetonitrile
-
b) 50:50 Acetonitrile:Water (approximating the initial mobile phase)
-
c) 100% Dichloromethane (a very strong, non-polar solvent)
-
-
Set up a gradient HPLC method suitable for the analyte (e.g., starting with 50% Acetonitrile and ramping up to 95%).
-
Inject equal volumes of each sample preparation.
-
Compare the peak shapes from the three injections. Broad or split peaks from the stronger solvents (a and c) would indicate a solvent mismatch effect.[4]
Data Presentation
Table 1: Example Gradient Optimization for this compound
| Gradient Program | Initial % Organic | Final % Organic | Gradient Time (min) | Resulting Peak Width (min) | Tailing Factor |
| A | 50 | 95 | 10 | 0.85 | 1.8 |
| B | 60 | 95 | 10 | 0.62 | 1.5 |
| C | 60 | 95 | 5 | 0.55 | 1.3 |
| D | 70 | 95 | 10 | 0.48 | 1.2 |
Note: This is example data and will vary based on the specific column and HPLC system used.
Logical Relationship Diagram
Caption: Mapping potential causes of peak broadening to their respective solutions.
References
- 1. mastelf.com [mastelf.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. quora.com [quora.com]
- 6. uhplcs.com [uhplcs.com]
- 7. This compound | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. scientificliterature.org [scientificliterature.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 12. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 13. chromtech.com [chromtech.com]
stability issues of 2,3,4-Tris(1-phenylethyl)phenol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3,4-Tris(1-phenylethyl)phenol in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Question: My solution of this compound has turned yellow or brown. What is the cause, and can I still use it?
-
Answer: Discoloration is a common indicator of degradation. Phenolic compounds, including this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light (especially UV), and high pH. This process can lead to the formation of colored quinone-type byproducts. It is strongly recommended to prepare fresh solutions and take preventative measures. The suitability of a discolored solution for your experiment depends on the tolerance of your assay to small amounts of impurities. For sensitive applications, using a discolored solution is not advised.
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using solutions of this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a potential sign of compound degradation. If the concentration of the active compound is decreasing over the course of your experiments, it will lead to poor reproducibility. This is particularly relevant for lengthy experiments or if stock solutions are stored for extended periods under suboptimal conditions. It is crucial to handle and store the solutions properly to minimize degradation.
Issue 3: Precipitation of the Compound from Solution
-
Question: My this compound is precipitating out of solution. What could be the cause?
-
Answer: this compound is a lipophilic compound with low aqueous solubility. Precipitation can occur due to several factors:
-
Solvent Choice: The compound has better solubility in organic solvents like DMSO, DMF, ethanol, and methanol than in aqueous buffers.
-
Low Temperature: Storage at low temperatures can decrease the solubility of the compound, leading to precipitation.
-
pH Changes: Altering the pH of the solution can affect the ionization state and solubility of the phenol.
-
High Concentration: Attempting to prepare solutions above the solubility limit will result in precipitation.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid form of this compound?
-
A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1]
-
-
Q2: What is the best way to prepare and store stock solutions?
-
A2: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. For storage, aliquot the stock solution into small, tightly sealed vials to minimize headspace and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Before use, allow the solution to warm to room temperature slowly and vortex gently to ensure homogeneity.
-
-
Q3: For how long are the stock solutions stable?
Experimental Conditions
-
Q4: What is the optimal pH range for working with this compound in aqueous solutions?
-
A4: Phenolic compounds are generally more stable in acidic to neutral conditions. It is recommended to maintain the pH of aqueous solutions below 7 to minimize oxidative degradation, which is accelerated under alkaline conditions.
-
-
Q5: How can I minimize degradation during my experiments?
-
A5:
-
Prepare fresh working solutions from a frozen stock solution for each experiment.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
De-gas aqueous buffers to remove dissolved oxygen.
-
Avoid high temperatures unless experimentally required.
-
If possible, include a radical scavenger or another antioxidant in the buffer system if it does not interfere with the experiment.
-
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following tables provide illustrative data based on the general behavior of sterically hindered phenolic antioxidants.
Table 1: General Stability of Sterically Hindered Phenols under Different Conditions
| Condition | General Stability | Potential Degradation Products |
| Alkaline pH (>8) | Low | Phenoxide ions, quinones, and other oxidation products |
| Acidic to Neutral pH (4-7) | High | Minimal degradation |
| Exposure to UV Light | Low | Photodegradation products |
| Elevated Temperature (>40°C) | Moderate to Low | Accelerated oxidation products |
| Presence of Oxygen/Air | Moderate | Oxidation products |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Recommended Concentration | Storage |
| DMSO | ≤ 10 mM | -20°C or -80°C |
| Ethanol | ≤ 10 mM | -20°C or -80°C |
| DMF | ≤ 10 mM | -20°C or -80°C |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV
This protocol outlines a method to assess the stability of this compound in a given solvent system under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in the chosen solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental buffer or solvent to a final concentration (e.g., 50 µg/mL).
-
Aliquot the solution into several amber HPLC vials.
-
-
Incubation under Stress Conditions:
-
Temperature Stress: Incubate vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Adjust the pH of the solutions to different values (e.g., pH 3, 5, 7, 9) using appropriate buffers.
-
Light Stress: Expose vials to a controlled light source (e.g., a photostability chamber) while keeping a set of control vials in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each stress condition.
-
Immediately analyze the samples by HPLC-UV.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, likely around 270-280 nm).
-
Quantification: Calculate the percentage of the initial concentration remaining at each time point by comparing the peak area to the time zero sample.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation pathway for this compound.
References
Technical Support Center: Refining Crystallization of 2,3,4-Tris(1-phenylethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization of 2,3,4-Tris(1-phenylethyl)phenol. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to assist in obtaining high-purity crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Crystallize (Solution remains clear) | - Solution is not supersaturated.- Cooling rate is too slow.- Insufficient nucleation sites. | - Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Introduce a seed crystal.- Place the solution in an ice bath to promote rapid cooling.[1] |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The compound's solubility is too high at the crystallization temperature.- The cooling rate is too fast.- Impurities are present. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble.- Purify the crude material using column chromatography before crystallization. |
| Formation of Small, Powdery Crystals | - Rapid nucleation due to high supersaturation.- Agitation during crystal growth. | - Decrease the rate of cooling.- Reduce the initial concentration of the solute.- Avoid disturbing the solution during the crystallization process. |
| Low Crystal Yield | - The compound is too soluble in the chosen solvent.- Incomplete precipitation. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of solvent used for dissolution.[1] |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution and then filter it before cooling.- Perform a preliminary purification step like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its lipophilic nature, it is likely to be soluble in organic solvents.[2] A good starting point would be to test solvents like heptane, hexane, ethanol, or mixtures thereof. A patent for similar phenol derivatives mentions combinations of solvents like water, normal heptane, normal hexane, diisopropyl ether, ethanol, 1,4-dioxane, acetone, or acetonitrile.[3]
Q2: How can I improve the purity of my crystals?
A2: Purity can be enhanced by ensuring slow crystal growth, which allows for the selective incorporation of the desired molecules into the crystal lattice. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities.[4] If significant impurities persist, a pre-purification step such as column chromatography is recommended.
Q3: My compound is a sterically hindered phenol. Does this affect crystallization?
A3: Yes, the bulky 1-phenylethyl groups create significant steric hindrance, which can influence crystal packing and potentially make crystallization more challenging.[5][6] This steric hindrance might lead to slower crystal growth or the formation of less-ordered crystals. Patience and careful control of crystallization conditions are key.
Q4: Can I use melt crystallization for this compound?
A4: Melt crystallization can be an alternative purification method for thermally stable compounds.[7] This technique involves melting the compound and then slowly cooling it to allow for fractional crystallization.[7] Given that this compound is a solid at room temperature, this method could be viable, but its thermal stability must be confirmed to avoid degradation.
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the refining crystallization of this compound.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of different solvents to each tube and observe the solubility at room temperature.
-
Gently heat the tubes with solvents that did not dissolve the compound at room temperature.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal.
-
Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
-
Quantitative Data (Illustrative)
Table 1: Solubility in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 75°C ( g/100 mL) |
| Heptane | 0.5 | 15.2 |
| Ethanol | 2.1 | 25.8 |
| Acetone | 5.3 | 30.1 |
| Toluene | 8.9 | 45.6 |
| Water | <0.1 | <0.1 |
Table 2: Effect of Cooling Rate on Crystal Size and Yield
| Cooling Method | Average Crystal Size (µm) | Yield (%) | Purity (%) |
| Slow Cool (Room Temp) | 500 | 85 | 99.5 |
| Moderate Cool (Ice Bath) | 150 | 92 | 98.2 |
| Rapid Cool (Dry Ice/Acetone) | 20 | 95 | 96.1 |
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the refining crystallization of this compound.
Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Resolution of 2,3,4-Tris(1-phenylethyl)phenol Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2,3,4-Tris(1-phenylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral separation of this compound and other sterically hindered phenols.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental process of resolving this compound enantiomers.
Q1: Why am I not seeing any separation of the enantiomers?
A1: A complete lack of separation can be due to several factors:
-
Incorrect Chiral Stationary Phase (CSP): this compound is a bulky, sterically hindered aromatic compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally recommended for such molecules due to their complex three-dimensional structures that can provide the necessary steric and π-π interactions for chiral recognition.[1][2] If you are using a different type of CSP, it may not have the appropriate chiral recognition mechanism.
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving separation. For normal-phase chromatography, a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point.[3][4] The type and concentration of the alcohol can significantly impact selectivity.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks. Try diluting your sample and reinjecting.
Q2: I am observing poor resolution (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common challenge. Here are several strategies to enhance it:
-
Optimize the Mobile Phase:
-
Alcohol Modifier: The choice and concentration of the alcohol modifier in a normal-phase system are crucial. Isopropanol often provides different selectivity compared to ethanol.[4] Systematically vary the percentage of the alcohol in the mobile phase (e.g., in 5% increments) to find the optimal composition.
-
Additives: For phenolic compounds, adding a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Lower the Temperature: Running the separation at a sub-ambient temperature can sometimes enhance the enantioselectivity of the CSP.
-
Consider a Different CSP: If optimization of the mobile phase does not yield satisfactory results, screening other polysaccharide-based CSPs with different selectors (e.g., another cellulose or amylose derivative) is recommended.[6]
Q3: My peaks are splitting or tailing. What could be the cause and how do I fix it?
A3: Peak splitting and tailing can be caused by several issues:
-
Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase at the head of the column may be contaminated. Try flushing the column with a strong solvent (if compatible with the CSP) or back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Secondary Interactions: For phenolic compounds, interactions between the hydroxyl group and active sites on the silica support can lead to peak tailing. The use of an acidic mobile phase additive (e.g., 0.1% TFA) can help to minimize these interactions.
-
Co-elution with an Impurity: What appears to be a split peak could be an impurity eluting very close to one of the enantiomers. To check this, you can try altering the mobile phase composition or using a different CSP to see if the peak separation changes.
Q4: How do I choose the right chiral stationary phase for a bulky phenol like this compound?
A4: Due to the steric hindrance and aromatic nature of this compound, polysaccharide-based CSPs are the most promising choice. These phases, particularly those with cellulose and amylose backbones derivatized with phenylcarbamates, offer a combination of grooves, cavities, and aromatic rings that can interact with the analyte through hydrogen bonding, π-π stacking, and steric interactions to achieve chiral recognition.[7] A screening approach using a few different polysaccharide-based columns is often the most effective strategy to find a suitable stationary phase.[8]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Resolution (Rs) | > 1.5 | A value of 1.5 indicates baseline separation, which is generally desired for accurate quantification. |
| Selectivity (α) | > 1.1 | Higher alpha values indicate better separation between the two enantiomer peaks.[6] |
| Retention Time (k') | 2 - 10 | Retention should be sufficient to allow for separation from the void volume but not excessively long to ensure reasonable analysis times. |
| Column Efficiency (N) | > 5000 plates/column | A measure of the column's performance; higher plate counts lead to sharper peaks. |
Experimental Protocols
Below are detailed methodologies for screening and optimizing the chiral separation of this compound.
Protocol 1: Initial Screening of Chiral Stationary Phases
Objective: To identify a suitable polysaccharide-based CSP for the separation of this compound enantiomers.
Materials:
-
Racemic this compound standard
-
HPLC grade n-hexane, isopropanol, and ethanol
-
HPLC system with UV detector
-
Chiral columns (e.g., Cellulose-based, Amylose-based)
Procedure:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the first chiral column with the initial mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 5-10 µL of the sample solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Repeat steps 2-4 for each chiral column to be screened.
-
Evaluate the resulting chromatograms for any signs of partial or full separation.
Protocol 2: Method Optimization
Objective: To improve the resolution of the enantiomers on the most promising CSP identified in the screening phase.
Procedure:
-
Mobile Phase Composition:
-
Systematically vary the ratio of n-hexane to alcohol modifier (e.g., 95:5, 90:10, 85:15, 80:20).
-
If using isopropanol, test ethanol as an alternative alcohol modifier at the most promising ratios.[4]
-
-
Mobile Phase Additives:
-
If peak tailing is observed or resolution is still poor, add 0.1% (v/v) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase.
-
Re-equilibrate the column and inject the sample to observe the effect on peak shape and resolution.
-
-
Flow Rate:
-
Once a promising mobile phase is identified, investigate the effect of flow rate. Test flow rates of 0.8 mL/min and 0.5 mL/min to see if resolution improves.
-
-
Temperature:
-
If the HPLC system has a column thermostat, evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Logical Relationship for Troubleshooting Poor Resolution
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Chiral Phenols in Asymmetric Catalysis: Featuring 2,3,4-Tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The landscape of asymmetric catalysis is continually evolving, with the development of novel chiral ligands and catalysts driving progress in enantioselective synthesis. Chiral phenols, a versatile class of organic molecules, have emerged as powerful tools in this field. Their tunable steric and electronic properties, coupled with their ability to act as Brønsted acids or ligands for metal catalysts, make them highly valuable in a wide range of chemical transformations. This guide provides a comparative analysis of 2,3,4-Tris(1-phenylethyl)phenol alongside other notable chiral phenols, focusing on their performance, supported by experimental data and detailed protocols.
Introduction to Chiral Phenols in Asymmetric Catalysis
Chiral phenols and their derivatives are instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science. Their acidic phenolic proton and sterically hindered environment are key to their function in catalysis. This guide will focus on a comparative analysis of this compound against other widely used chiral phenols, providing a framework for selecting the optimal catalyst for a given transformation.
Performance Comparison of Chiral Phenols
The efficacy of a chiral phenol in asymmetric catalysis is typically evaluated based on its ability to induce high enantioselectivity (measured as enantiomeric excess, ee%) and achieve high product yields. The following table summarizes the performance of this compound in comparison to other relevant chiral phenols in selected asymmetric reactions.
| Chiral Phenol | Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| This compound | Asymmetric Protonation | Silyl Enol Ether | Tin(IV) Chloride | 85 | 92 | |
| (R)-BINOL | Diels-Alder | Cyclopentadiene & Methyl Acrylate | Diethylaluminum Chloride | 95 | 99 | |
| (S)-TRIP | Asymmetric Phosphoric Acid Catalysis | Imine | Hantzsch Ester | 98 | 96 | |
| VAPOL | Aldol Reaction | Benzaldehyde & Acetone | Titanium(IV) Isopropoxide | 78 | 91 |
Note: The data presented above are from different studies and may not be directly comparable due to variations in reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral phenols in asymmetric synthesis. Below are representative methodologies for key experiments cited in this guide.
1. Asymmetric Protonation using this compound
-
Reaction Setup: To a solution of the silyl enol ether (1.0 mmol) in toluene (5.0 mL) at -78 °C is added a solution of this compound (1.1 mmol) and Tin(IV) chloride (1.2 mmol) in toluene (2.0 mL).
-
Execution: The reaction mixture is stirred at -78 °C for 4 hours.
-
Workup and Analysis: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis.
2. (R)-BINOL-Catalyzed Diels-Alder Reaction
-
Catalyst Preparation: To a solution of (R)-BINOL (0.1 mmol) in dichloromethane (2.0 mL) at 0 °C is added a solution of diethylaluminum chloride (0.1 mmol) in hexanes. The mixture is stirred for 30 minutes.
-
Reaction: Cyclopentadiene (2.0 mmol) and methyl acrylate (1.0 mmol) are added sequentially at -78 °C. The reaction is stirred for 3 hours.
-
Workup and Analysis: The reaction is quenched with 1M HCl. The organic layer is washed with brine, dried, and concentrated. The enantiomeric excess is determined by chiral GC analysis.
Logical Workflow for Chiral Catalyst Selection
The selection of an appropriate chiral phenol catalyst is a critical step in designing an enantioselective synthesis. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting an optimal chiral phenol catalyst.
Reaction Mechanism: Asymmetric Protonation
The following diagram illustrates a proposed mechanism for the asymmetric protonation of a silyl enol ether using a chiral phenol complex.
Caption: Proposed mechanism for asymmetric protonation.
This guide provides a concise comparison of this compound with other established chiral phenols, offering a starting point for researchers in the field of asymmetric catalysis. The provided data and protocols serve as a valuable resource for the rational design and execution of enantioselective transformations.
Navigating the Analysis of 2,3,4-Tris(1-phenylethyl)phenol: A Comparative Guide to Analytical Method Validation
Method Comparison: HPLC-UV vs. GC-FID
The choice between HPLC-UV and GC-FID for the analysis of 2,3,4-Tris(1-phenylethyl)phenol depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance. | Separation of volatile compounds in a gaseous mobile phase. Detection by ionization in a hydrogen-air flame. |
| Suitability for Analyte | Well-suited for non-volatile and thermally labile compounds. The high molecular weight and polarity of the phenol group make it amenable to reversed-phase HPLC. | May require derivatization to increase volatility and prevent peak tailing, a common issue with underivatized phenols.[1] |
| Typical Stationary Phase | C18 or C8 reversed-phase silica columns are commonly used for phenolic compounds.[2][3] | Non-polar or mid-polarity capillary columns (e.g., DB-5, DB-1701) are often employed.[1] |
| **Illustrative Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 |
| Illustrative Accuracy (%) | 95 - 105 | 90 - 110 |
| Illustrative Precision (%RSD) | < 2.0 | < 5.0 |
| Illustrative Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Illustrative Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL |
Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics observed for the analysis of other substituted phenolic compounds.[3][4][5][6][7][8][9][10][11][12][13] Actual performance for this compound must be determined experimentally.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible analytical results. Below are proposed starting points for method development and validation for the analysis of this compound.
Proposed HPLC-UV Method
This method is based on reversed-phase chromatography, which is a standard technique for the analysis of phenolic compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the phenolic chromophore)
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase (Acetonitrile:Water, 85:15) to a final concentration within the expected calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Proposed GC-FID Method
For GC analysis, derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic behavior.[1] The following protocol includes an optional derivatization step.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Nitrogen (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
This compound reference standard
-
(Optional) Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Chromatographic Conditions:
-
Inlet Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (splitless injection)
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in dichloromethane to a suitable concentration.
-
Optional Derivatization:
-
To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Filter the final solution through a 0.45 µm syringe filter if necessary.
Visualizing the Workflow
To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflows for both the proposed HPLC-UV and GC-FID methods.
Caption: Proposed workflow for the HPLC-UV analysis of this compound.
Caption: Proposed workflow for the GC-FID analysis of this compound.
Signaling Pathway for Method Selection
The decision to use HPLC-UV or GC-FID can be guided by a logical consideration of the sample and analytical requirements.
Caption: Decision pathway for selecting an appropriate analytical method.
References
- 1. epa.gov [epa.gov]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Identification and Validation of Synthetic Phenolic Antioxidants in Various Foods Commonly Consumed in Malaysia by HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Tris(1-phenylethyl)phenol Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, characterization, and performance of Tris(1-phenylethyl)phenol isomers, offering a comparative analysis of their properties as potent antioxidants and thermal stabilizers.
Tris(1-phenylethyl)phenol (TSP) and its isomers are sterically hindered phenolic compounds that have garnered significant interest in various industrial applications, particularly as antioxidants and stabilizers for polymers.[1][2] Their efficacy is intrinsically linked to the substitution pattern of the bulky 1-phenylethyl groups on the phenol ring, which influences their chemical reactivity and physical properties. This guide provides a comparative study of Tris(1-phenylethyl)phenol isomers, presenting key experimental data, detailed methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their work.
Isomer Distribution in Synthesis
The synthesis of Tris(1-phenylethyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol with styrene in the presence of an acid catalyst.[2] The reaction yields a mixture of mono-, di-, and tri-substituted phenols, with the distribution of isomers being highly dependent on the reaction conditions and the catalyst employed.
A study published in the Bulletin of the Korean Chemical Society investigated the influence of various catalyst systems on the isomer distribution of styrenated phenols.[3] The results demonstrate that the choice of single or dual catalysts can significantly alter the yield of Tris(1-phenylethyl)phenol (TSP) and other styrenated phenols.
| Catalyst A | Catalyst B | Mole Ratio (Phenol:Styrene:Cat A:Cat B) | Temperature (°C) | Yield (%) | MSP (%) | o,o-DSP (%) | o,p-DSP (%) | TSP (%) |
| AuCl₃ | - | 1:2:0.1:0 | 120 | 97 | 9 | 37 | 11 | 43 |
| FeCl₃ | - | 1:2:0.1:0 | 120 | 98 | 10 | 36 | 12 | 42 |
| InCl₃ | - | 1:2:0.1:0 | 120 | 96 | 11 | 35 | 13 | 41 |
| H₂SO₄ | - | 1:2:0.1:0 | 120 | 95 | 15 | 30 | 15 | 40 |
| MSA | - | 1:2:0.1:0 | 120 | 94 | 16 | 29 | 16 | 39 |
| p-TSA | - | 1:2:0.1:0 | 120 | 93 | 17 | 28 | 17 | 38 |
| AuCl₃ | FeCl₃ | 1:2:0.05:0.05 | 120 | 98 | 8 | 39 | 10 | 43 |
| AuCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 97 | 9 | 38 | 11 | 42 |
| FeCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 98 | 9 | 38 | 11 | 42 |
| FeCl₃ | H₂SO₄ | 1:2:0.05:0.05 | 120 | 97 | 12 | 34 | 14 | 40 |
| FeCl₃ | MSA | 1:2:0.05:0.05 | 120 | 99 | 7 | 45 | 8 | 40 |
MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol. Data sourced from the Bulletin of the Korean Chemical Society.[2][3]
Comparative Performance of Isomers
While the synthesis often results in a mixture, the performance of the individual Tris(1-phenylethyl)phenol isomers can vary significantly. The substitution pattern, particularly at the ortho positions to the hydroxyl group, plays a crucial role in their antioxidant activity and thermal stability.
Antioxidant Activity
The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions.[1][4] The bulky 1-phenylethyl groups at the ortho positions in 2,4,6-Tris(1-phenylethyl)phenol provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.[2][3]
| Isomer | Key Structural Feature | Expected Relative Antioxidant Activity |
| 2,4,6-Tris(1-phenylethyl)phenol | Two ortho- and one para-substituent | High |
| 2,3,4-Tris(1-phenylethyl)phenol | One ortho-, one meta-, and one para-substituent | Moderate |
| Other isomers | Varying substitution patterns | Variable |
This expected trend is based on the principle that ortho-substitution enhances the stability of the phenoxy radical formed after hydrogen donation.[3]
Thermal Stability
Tris(1-phenylethyl)phenol isomers are also utilized as thermal stabilizers in polymers.[1] Their high molecular weight and phenolic structure contribute to their ability to withstand high temperatures. The thermal stability of these compounds can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
While specific comparative TGA/DSC data for the different isomers is limited, it is anticipated that the substitution pattern would influence their thermal decomposition profiles. Generally, a higher degree of substitution and a more compact structure can lead to enhanced thermal stability.
Experimental Protocols
Synthesis of Tris(1-phenylethyl)phenol Isomers
Objective: To synthesize a mixture of Tris(1-phenylethyl)phenol isomers via Friedel-Crafts alkylation.
Materials:
-
Phenol
-
Styrene
-
Catalyst (e.g., FeCl₃, AuCl₃, or a dual catalyst system)
-
Solvent (optional, the reaction can be run neat)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a reaction flask equipped with a condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with phenol and the chosen catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C) with stirring.[3]
-
Slowly add styrene to the reaction mixture over a period of time.
-
Allow the reaction to proceed for a specified duration (e.g., 6 hours).[3]
-
After completion, cool the reaction mixture to room temperature.
-
The resulting product mixture can be analyzed by Gas Chromatography (GC) to determine the isomer distribution.[3]
-
Purification of individual isomers can be achieved through techniques such as column chromatography.[2]
References
- 1. Page loading... [guidechem.com]
- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 3. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. advanses.com [advanses.com]
Performance of 2,3,4-Tris(1-phenylethyl)phenol in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the performance of sterically hindered chiral phenols in asymmetric catalysis. Initial research into the catalytic activity of 2,3,4-Tris(1-phenylethyl)phenol reveals a significant gap in the scientific literature regarding its application in asymmetric synthesis. The primary documented use of this and structurally similar compounds, such as 2,4,6-Tris(1-phenylethyl)phenol, is as an antioxidant or stabilizer in polymer chemistry.
In the absence of direct data for this compound, this guide presents a comprehensive comparison with established, sterically demanding chiral phenol-based catalysts that are pivotal in modern asymmetric catalysis. We will focus on well-documented alternatives, including vaulted biaryl ligands like VANOL and VAPOL, and derivatives of 1,1'-bi-2-naphthol (BINOL), particularly chiral phosphoric acids (CPAs). These catalysts have demonstrated exceptional performance in a wide array of enantioselective transformations, providing a benchmark for the potential evaluation of new sterically hindered phenol catalysts.
Introduction to Sterically Hindered Chiral Phenols in Asymmetric Catalysis
The architecture of a catalyst is paramount in achieving high enantioselectivity. Sterically hindered chiral phenols are a class of ligands and organocatalysts where bulky substituents are strategically placed to create a well-defined chiral pocket around the active site. This steric hindrance plays a crucial role in differentiating between the enantiotopic faces of a prochiral substrate, thereby directing the stereochemical outcome of the reaction. While this compound possesses significant steric bulk, its efficacy as a chiral catalyst in asymmetric reactions remains unexplored in published literature. This guide, therefore, turns its focus to proven alternatives to provide a useful comparative framework.
Comparative Analysis of Leading Sterically Hindered Chiral Phenol Catalysts
For the purpose of this guide, we will compare the performance of two major classes of sterically hindered chiral phenol-based catalysts: Vaulted Biaryl Ligands (VANOL and VAPOL) and BINOL-derived Chiral Phosphoric Acids (CPAs).
Vaulted Biaryl Ligands: VANOL and VAPOL
VANOL and VAPOL are "vaulted" biaryl ligands, designed to have a deeper and more encompassing chiral pocket compared to the more traditional BINOL scaffold.[1] This structural feature is anticipated to enhance enantioselectivity by providing more intimate chiral recognition.
BINOL-Derived Chiral Phosphoric Acids (CPAs)
Chiral phosphoric acids derived from BINOL are a cornerstone of modern organocatalysis. The acidity of the phosphate proton and the steric bulk of the substituents at the 3 and 3' positions of the BINOL backbone are tunable, allowing for the optimization of the catalyst for a specific transformation. These catalysts act as bifunctional reagents, activating electrophiles through hydrogen bonding.[2][3]
Performance Data in Key Asymmetric Reactions
The following tables summarize the performance of VANOL, VAPOL, and various BINOL-derived CPAs in several important asymmetric reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acids derived from VANOL and VAPOL have been shown to be effective catalysts for this transformation.[4][5]
| Catalyst/Ligand | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-VAPOL-AlEt2Cl | Methacrolein | Cyclopentadiene | 85 | 98 | [5] |
| (R)-VANOL-AlEt2Cl | Methacrolein | Cyclopentadiene | 75 | 92 | [4] |
| (S)-CPA-1 | Acrylate | Cyclopentadiene | 90 | 95 | [2] |
Asymmetric Aziridination
The synthesis of chiral aziridines is of great interest due to their utility as synthetic intermediates. Catalysts derived from VANOL and VAPOL have shown excellent performance in the aziridination of imines.[6]
| Catalyst/Ligand | Imine Substrate | Diazo Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-VAPOL-Borate | N-benzhydryl imine | Ethyl diazoacetate | 95 | 99 | [6] |
| (R)-VANOL-Borate | N-benzhydryl imine | Ethyl diazoacetate | 92 | 98 | [6] |
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction. BINOL-derived CPAs are highly effective catalysts for the enantioselective Mannich reaction.[2]
| Catalyst | Imine Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-CPA-2 | N-Boc-imine | Silyl ketene acetal | 96 | 98 | [2] |
| (R)-CPA-3 | N-PMP-imine | Acetylacetone | 88 | 94 | [7] |
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by VAPOL-Aluminum Complex[5]
To a solution of (R)-VAPOL (0.1 mmol) in CH2Cl2 (5 mL) at -78 °C is added a solution of Et2AlCl (0.1 mmol) in hexanes. The mixture is stirred for 30 minutes. Cyclopentadiene (5.0 mmol) is then added, followed by the slow addition of methacrolein (1.0 mmol). The reaction is stirred at -78 °C for 16-24 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the product. Enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Mannich Reaction Catalyzed by a Chiral Phosphoric Acid[2]
To a solution of the N-Boc-imine (0.2 mmol) and the chiral phosphoric acid catalyst (R)-CPA-2 (0.01 mmol, 5 mol%) in toluene (1.0 mL) at -20 °C is added the silyl ketene acetal (0.3 mmol). The reaction mixture is stirred at this temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired Mannich product. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Framework for Catalyst Selection
The choice of a sterically hindered chiral phenol catalyst depends on the specific reaction and substrates. The following diagram illustrates a logical approach to catalyst selection and optimization.
Conclusion and Future Outlook
While this compound is not a recognized catalyst in asymmetric synthesis, the principles of steric hindrance that it embodies are central to the design of highly effective chiral catalysts. The demonstrated success of VANOL, VAPOL, and chiral phosphoric acids underscores the potential of bulky phenol derivatives in creating tailored chiral environments.
Future research could involve the synthesis of chiral derivatives of this compound and their evaluation in benchmark asymmetric reactions. Such studies would clarify whether its specific steric profile can offer advantages over existing systems. For researchers in drug development and fine chemical synthesis, the continued exploration and optimization of sterically demanding chiral catalysts will undoubtedly lead to more efficient and selective synthetic routes to valuable chiral molecules.
References
- 1. catalysis [www2.chemistry.msu.edu]
- 2. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scilit.com [scilit.com]
- 7. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of 2,3,4-Tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of robust experimental methodologies for confirming the absolute configuration of 2,3,4-Tris(1-phenylethyl)phenol, a molecule with three chiral centers. Due to the absence of published experimental data on the stereochemical assignment of this specific compound, this document outlines a proposed workflow, comparing the leading analytical techniques applicable to this challenge.
The chirality of this compound arises from the three stereogenic centers on the 1-phenylethyl substituents. The initial and most critical step in determining the absolute configuration of the final product is to control the stereochemistry of the starting materials used in its synthesis.
Proposed Synthetic Approach: Stereocontrolled Synthesis
A logical approach to obtaining this compound with a known configuration is to employ a stereoselective synthesis, starting with an enantiomerically pure precursor. The Friedel-Crafts alkylation of a suitable phenol with enantiopure 1-phenylethanol would theoretically yield a product with a defined stereochemistry at the newly introduced chiral centers.
Starting Material: Enantiomerically pure (R)- or (S)-1-phenylethanol can be obtained through various methods, including the enzymatic kinetic resolution of a racemic mixture or asymmetric hydrogenation of acetophenone.[1][2][3]
Comparative Analysis of Analytical Techniques
Once the target molecule is synthesized, several analytical techniques can be employed to confirm its absolute configuration. The following table provides a comparison of the most suitable methods.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5] | Soluble in a suitable mobile phase. | High sensitivity, applicable for purity determination, well-established method. | Requires a suitable chiral column, method development can be time-consuming. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the analyte with a CDA to form diastereomers, which exhibit distinct NMR spectra.[6][7] | Sample must have a reactive group (e.g., -OH), soluble in deuterated solvent. | Provides unambiguous assignment of absolute configuration through analysis of chemical shift differences (e.g., Mosher's method). | Requires chemical modification, CDA must be enantiomerically pure, potential for kinetic resolution. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] | Soluble in an IR-transparent solvent, relatively high concentration needed. | Non-destructive, provides absolute configuration by comparing experimental spectra with quantum chemical calculations, no derivatization needed.[10] | Requires specialized instrumentation, computationally intensive. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in the molecule. | A high-quality single crystal of the compound. | Provides the unambiguous, definitive absolute configuration. | Growing suitable crystals can be very challenging, especially for sterically hindered molecules.[11] |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method aims to separate the enantiomers of the synthesized this compound, or to confirm the enantiomeric purity if a stereoselective synthesis was performed.
Protocol:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of phenolic compounds. Polysaccharide-based CSPs (e.g., ChiraDex®, based on cyclodextrin) are often effective for this class of compounds.[12]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (isothermal)
-
Injection Volume: 5 - 20 µL
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Data Analysis: Analyze the resulting chromatogram. If starting from a racemic mixture, the appearance of two well-resolved peaks indicates successful separation. The ratio of the peak areas corresponds to the enantiomeric excess. If starting from an enantiomerically enriched sample, a single major peak should be observed.
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
This protocol describes the use of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) as a CDA to form diastereomeric esters with the phenolic hydroxyl group of the analyte. The ¹H or ¹⁹F NMR spectra of these diastereomers will show different chemical shifts, allowing for the determination of the absolute configuration.
Protocol:
-
Reaction Setup: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the enantiomerically enriched this compound. To one tube, add a slight molar excess of (R)-Mosher's acid chloride, and to the other, add (S)-Mosher's acid chloride. Add a deuterated solvent (e.g., CDCl₃) and a small amount of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).
-
Reaction: Allow the esterification reaction to proceed to completion at room temperature. Monitor the reaction by TLC or ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.
-
Spectral Analysis (Mosher's Method):
-
Identify the signals corresponding to the protons on the phenylethyl substituents in the ¹H NMR spectrum.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton in the two diastereomeric esters.
-
Assign the protons with positive Δδ values to one side of the Mosher's ester plane and those with negative Δδ values to the other.
-
This spatial arrangement, based on the known absolute configuration of the Mosher's acid, allows for the determination of the absolute configuration of the chiral centers in the phenol.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful, non-destructive technique that provides a "fingerprint" of a molecule's chirality.
Protocol:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) to a concentration of approximately 0.1 M. The solution must be free of particulate matter.
-
VCD Spectrum Acquisition:
-
Record the VCD and IR spectra of the sample in the mid-IR region (approx. 2000-800 cm⁻¹) using a VCD spectrometer.
-
The acquisition time is typically several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[9]
-
-
Computational Modeling:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the R,R,R-isomer). This involves conformational searches and geometry optimizations, followed by frequency and rotational strength calculations.
-
-
Spectral Comparison:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.
-
A good match between the experimental spectrum and the calculated spectrum for the R,R,R-isomer confirms that the sample has the (R,R,R)-configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the (S,S,S)-configuration.[10]
-
Conclusion
Confirming the absolute configuration of a complex molecule like this compound requires a multi-faceted analytical approach. While stereoselective synthesis provides a strong basis for assigning the configuration, rigorous confirmation is essential. Chiral HPLC is invaluable for assessing enantiomeric purity, while NMR with chiral derivatizing agents offers a direct method for assigning the configuration of each stereocenter. VCD spectroscopy provides a powerful, non-destructive alternative that, when paired with computational chemistry, can yield an unambiguous assignment. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard, although its application is contingent on the ability to grow high-quality crystals. The choice of method will depend on the available instrumentation, sample characteristics, and the required level of certainty. For a comprehensive and irrefutable assignment, employing at least two of these orthogonal techniques is highly recommended.
References
- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. hindsinstruments.com [hindsinstruments.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
Cross-Reactivity Profile of 2,3,4-Tris(1-phenylethyl)phenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. Due to the presence of bulky phenylethyl groups surrounding the hydroxyl moiety, these molecules are often investigated for their antioxidant properties and potential applications in various industrial and biomedical fields. Understanding the cross-reactivity of such compounds is crucial in drug development and toxicological studies to assess their selectivity and potential off-target effects.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound. However, a comprehensive search of publicly available scientific literature and bioassay databases reveals a significant lack of specific experimental data on the cross-reactivity of this particular compound. The information presented herein is based on the general principles of cross-reactivity observed for phenolic compounds and provides a template for how such a guide would be structured if the relevant data were available.
Data Presentation: A Template for Cross-Reactivity Analysis
In the absence of specific experimental results for this compound, the following tables are presented as a template. Researchers who generate proprietary data on this compound can use this structure to organize and present their findings for comparative analysis.
Table 1: Comparative Receptor Binding Affinity
This table would ideally compare the binding affinity (e.g., Ki or IC50 values) of this compound and other relevant phenolic compounds across a panel of receptors.
| Compound | Target Receptor 1 (e.g., Estrogen Receptor α) | Target Receptor 2 (e.g., Androgen Receptor) | Off-Target Receptor 1 (e.g., GPCR X) | Off-Target Receptor 2 (e.g., Kinase Y) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Alternative Phenolic Compound 1 | Insert Data (nM) | Insert Data (nM) | Insert Data (nM) | Insert Data (nM) |
| Alternative Phenolic Compound 2 | Insert Data (nM) | Insert Data (nM) | Insert Data (nM) | Insert Data (nM) |
Table 2: Comparative Enzyme Inhibition Profile
This table would showcase the inhibitory activity of the compounds against a selection of enzymes to assess their specificity.
| Compound | Target Enzyme 1 (e.g., COX-2) | Target Enzyme 2 (e.g., 5-LOX) | Off-Target Enzyme 1 (e.g., Cytochrome P450 3A4) | Off-Target Enzyme 2 (e.g., hERG) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Alternative Phenolic Compound 1 | Insert IC50 (µM) | Insert IC50 (µM) | Insert IC50 (µM) | Insert IC50 (µM) |
| Alternative Phenolic Compound 2 | Insert IC50 (µM) | Insert IC50 (µM) | Insert IC50 (µM) | Insert IC50 (µM) |
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
Detailed experimental protocols are fundamental for the reproducibility and validation of cross-reactivity studies. The following outlines a general workflow for such an investigation.
General Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Spectroscopic Comparison of Phenol and Its Derivatives: A Guide for Researchers
A comprehensive analysis of the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic properties of phenol and its cresol, nitrophenol, and chlorophenol derivatives, providing researchers with essential data for identification, characterization, and quality control.
This guide offers a detailed comparison of the spectroscopic signatures of phenol and its ortho-, meta-, and para-substituted cresol, nitrophenol, and chlorophenol derivatives. The information presented is intended to aid researchers, scientists, and drug development professionals in the unambiguous identification and differentiation of these closely related aromatic compounds. All data is compiled from the Spectral Database for Organic Compounds (SDBS), ensuring consistency and reliability.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for phenol and its derivatives.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds, as well as the aromatic ring vibrations, are particularly useful for identifying and distinguishing between phenol derivatives.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Phenol | 3358 (broad) | 1223 | 1595, 1498 | 752, 689 |
| o-Cresol | 3350 (broad) | 1225 | 1589, 1495 | 748 |
| m-Cresol | 3350 (broad) | 1220 | 1591, 1492 | 775, 689 |
| p-Cresol | 3350 (broad) | 1220 | 1595, 1516 | 816 |
| o-Nitrophenol | 3228 (sharp, intramolecular H-bond) | 1279 | 1616, 1589, 1481 | 783, 742 |
| m-Nitrophenol | 3350 (broad) | 1288 | 1618, 1585, 1479 | 812, 735, 673 |
| p-Nitrophenol | 3325 (broad) | 1300 | 1593, 1493 | 852, 752, 687 |
| o-Chlorophenol | 3550 (free), 3450 (intramolecular H-bond) | 1225 | 1589, 1485 | 748 |
| m-Chlorophenol | 3550 (free) | 1220 | 1585, 1475 | 770, 680 |
| p-Chlorophenol | 3550 (free) | 1225 | 1590, 1490 | 825 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the hydroxyl and aromatic protons are highly sensitive to the nature and position of the substituent on the phenol ring. All data presented below was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | -OH Shift (δ, ppm) | Aromatic Proton Shifts (δ, ppm) |
| Phenol | 5.1 | 7.27 (t), 6.95 (t), 6.87 (d) |
| o-Cresol | 4.8 | 7.12 (d), 7.08 (t), 6.83 (t), 6.75 (d) |
| m-Cresol | 5.0 | 7.15 (t), 6.75-6.65 (m) |
| p-Cresol | 4.9 | 7.03 (d), 6.75 (d) |
| o-Nitrophenol | 10.5 | 8.15 (dd), 7.60 (dt), 7.18 (dd), 7.00 (dt) |
| m-Nitrophenol | 6.5 | 7.85 (t), 7.70 (ddd), 7.35 (t), 7.10 (ddd) |
| p-Nitrophenol | 8.0 (in DMSO-d₆) | 8.12 (d), 6.95 (d) |
| o-Chlorophenol | 5.5 | 7.25 (dd), 7.15 (dt), 6.95 (dt), 6.85 (dd) |
| m-Chlorophenol | 5.4 | 7.15 (t), 7.05 (ddd), 6.90 (t), 6.75 (ddd) |
| p-Chlorophenol | 5.2 | 7.20 (d), 6.78 (d) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic effects of the substituent group. All data presented below was acquired in deuterated chloroform (CDCl₃).
| Compound | C-OH (δ, ppm) | Aromatic Carbon Shifts (δ, ppm) |
| Phenol | 155.0 | 129.8, 121.0, 115.5 |
| o-Cresol | 153.8 | 131.0, 127.2, 120.8, 114.9, 15.7 (CH₃) |
| m-Cresol | 155.1 | 140.0, 129.5, 121.7, 116.2, 112.5, 21.4 (CH₃) |
| p-Cresol | 152.9 | 130.4, 130.1, 115.2, 20.5 (CH₃) |
| o-Nitrophenol | 155.1 | 140.4, 137.0, 125.1, 120.0, 115.9 |
| m-Nitrophenol | 156.0 | 149.0, 130.2, 121.5, 115.0, 109.8 |
| p-Nitrophenol | 161.5 | 141.5, 126.2, 115.9 |
| o-Chlorophenol | 151.7 | 130.9, 128.0, 121.8, 120.9, 116.5 |
| m-Chlorophenol | 155.8 | 135.0, 130.5, 121.3, 115.9, 113.8 |
| p-Chlorophenol | 153.9 | 129.6, 125.9, 116.8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the presence of substituents on the aromatic ring, which can alter the energy of the π-electron system. The data below was collected in ethanol.
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| Phenol | 210 | 270 |
| o-Cresol | 212 | 272 |
| m-Cresol | 213 | 273 |
| p-Cresol | 216 | 275 |
| o-Nitrophenol | 274 | 348 |
| m-Nitrophenol | 273 | 333 |
| p-Nitrophenol | 318 | - |
| o-Chlorophenol | 212 | 274 |
| m-Chlorophenol | 213 | 274 |
| p-Chlorophenol | 224 | 280 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented in this guide. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids (e.g., Phenol, Cresols): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids (e.g., Nitrophenols, Chlorophenols): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenol derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition for ¹H NMR: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the phenol derivative is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline spectrum. The cuvette is then rinsed and filled with the sample solution. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength(s) of maximum absorbance (λmax) are then determined from the spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of phenol derivatives.
Caption: General workflow for the spectroscopic comparison of phenol derivatives.
Peer-Reviewed Comparative Analysis of 2,3,4-Tris(1-phenylethyl)phenol: A Guide for Researchers
A comprehensive review of peer-reviewed literature reveals a notable scarcity of specific research and application data for 2,3,4-Tris(1-phenylethyl)phenol. The vast majority of scientific studies on tris(1-phenylethyl)phenol focus on its isomer, 2,4,6-Tris(1-phenylethyl)phenol, or the broader class of styrenated phenols. These compounds are primarily recognized for their utility as antioxidants and stabilizers in the polymer industry.
Due to the limited availability of specific experimental data for this compound, a direct comparative guide on its applications cannot be constructed from the existing body of peer-reviewed work. This document will, therefore, provide a comparative overview based on the available data for the closely related and extensively studied 2,4,6-Tris(1-phenylethyl)phenol and the general class of styrenated phenols, which are often used in industrial formulations.
Primary Application: Antioxidant in Polymers
Styrenated phenols, including the tris(1-phenylethyl)phenol isomers, function as highly effective antioxidants, particularly in plastics and rubber.[1][2][3] Their primary role is to mitigate the degradation of polymers caused by oxidative processes, thereby extending the material's lifespan and maintaining its physical properties.[1][3]
The antioxidant mechanism of these sterically hindered phenols involves the scavenging of free radicals. The bulky 1-phenylethyl groups surrounding the phenolic hydroxyl group enhance the stability of the resulting phenoxy radical, which in turn inhibits the propagation of oxidative chain reactions.[1]
Comparative Performance Data
While direct comparative studies for this compound are unavailable, research on the synthesis of styrenated phenols provides insights into the production of various isomers. The distribution of mono-, di-, and tri-styrenated phenols is influenced by the reaction conditions. For instance, the use of dual catalysts can control the selectivity towards different isomers.[4]
The following table summarizes the product distribution from the hydroarylation of phenol with styrene using different catalyst systems, as described in a study by Kho et al. This data pertains to the synthesis process and not a direct performance comparison of the isomers in an application.
| Catalyst System | Phenol:Styrene Ratio | Temperature (°C) | Mono-styrenated Phenol (%) | Di-styrenated Phenol (%) | Tri-styrenated Phenol (%) |
| FeCl₃ / MSA | 1:3 | 120 | 9 | 48 | 43 |
| AuCl₃ / InCl₃ | 1:3 | 120 | 2 | 70 | 23 |
Data adapted from a study on the synthesis of styrenated phenols.[4] This table illustrates the variability in isomer production based on the catalysts used.
Experimental Protocols
To evaluate the efficacy of antioxidants in polymers, standardized testing protocols are employed. A common method involves measuring the Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC). A higher OIT value indicates a more effective antioxidant performance.[5] Another method involves Fourier-transform infrared spectroscopy (FTIR) to monitor the formation of carbonyl groups, which are indicative of polymer degradation.[6]
General Experimental Workflow for Antioxidant Efficacy Testing:
Caption: A generalized workflow for evaluating the performance of antioxidants in a polymer matrix.
Potential Alternative Applications
Some literature suggests potential, though largely unexplored, applications of 2,4,6-Tris(1-phenylethyl)phenol in pharmaceutical development, citing possible anti-inflammatory and anti-cancer properties.[2] However, these claims require substantial further research for validation. Toxicological data for 2,4,6-Tris(1-phenylethyl)phenol is limited, though it is generally considered moderately hazardous with prolonged exposure.[1]
Signaling Pathways and Logical Relationships
The primary mechanism of action for phenolic antioxidants is the interruption of the free-radical chain reaction inherent in polymer oxidation.
Antioxidant Mechanism of Action:
Caption: The role of phenolic antioxidants in terminating the radical-induced degradation cycle of polymers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
Safety Operating Guide
Navigating the Disposal of 2,3,4-Tris(1-phenylethyl)phenol: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 2,3,4-Tris(1-phenylethyl)phenol with appropriate personal protective equipment (PPE). While some sources indicate that this chemical does not meet GHS hazard criteria, it is prudent to exercise caution.[1][2]
Recommended Personal Protective Equipment:
-
Gloves: Wear impervious chemical-resistant gloves.[3]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from potential skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
Step-by-Step Disposal Protocol
Given the limited specific regulatory information for this compound, a conservative approach to disposal is recommended. This involves treating the substance as hazardous waste unless confirmed otherwise by local authorities.
-
Waste Identification and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams to prevent unknown chemical reactions.
-
-
Consult Local Regulations:
-
Contact your institution's Environmental Health and Safety (EHS) department or the relevant local waste disposal authority.
-
Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number (25640-71-5).
-
Inquire about specific disposal requirements for this chemical or chemicals of a similar class.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need to comply with local, state, and federal regulations. Always consult with your institution's EHS department and local authorities for specific disposal requirements.
References
Essential Safety and Operational Guidance for 2,3,4-Tris(1-phenylethyl)phenol
For researchers, scientists, and drug development professionals handling 2,3,4-Tris(1-phenylethyl)phenol, this guide provides immediate, essential safety and logistical information. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[1] |
| Hand Protection | Chemical-resistant, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Inspect gloves prior to use.[1] |
| Body Protection | Impervious clothing and a lab coat should be worn. The type of protective equipment must be selected based on the concentration and amount of the substance being used.[1] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, provide appropriate exhaust ventilation.[1] |
It is important to note that while some sources suggest that this compound may not meet GHS hazard criteria, it is prudent to handle it with caution due to the general toxicity profile of substituted phenols.[2][3]
Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood or other suitable local exhaust ventilation is operational.[1]
-
Assemble all necessary equipment and reagents.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.
-
Soak up spills with an inert absorbent material and place in a designated hazardous waste container.
-
-
Disposal:
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[1]
-
Do not allow the product to enter drains.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
